molecular formula C24H51NO5 B1628962 Triethanolamine isostearate CAS No. 88120-12-1

Triethanolamine isostearate

Cat. No.: B1628962
CAS No.: 88120-12-1
M. Wt: 433.7 g/mol
InChI Key: JFNWWQMIGPYWED-UHFFFAOYSA-N
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Description

Contextualization of Fatty Acid Esters in Chemical Research

Fatty acid esters are a significant class of compounds derived from the reaction of fatty acids with alcohols. These molecules are subjects of extensive research due to their versatile properties and wide-ranging applications across numerous industries. Fatty acids, sourced from natural fats and oils like rapeseed oil, palm oil, and tallow, provide the hydrophobic (water-repelling) tail of the ester molecule. ontosight.aigoogle.com The specific fatty acid used, which can vary in chain length and degree of saturation, determines the final properties of the ester. google.com

Research has focused on harnessing these properties for use as surfactants, emulsifiers, lubricants, detergents, and conditioning agents. ontosight.ai In the personal care and cosmetics industries, they are valued for their emollient and moisturizing characteristics. ontosight.ai Furthermore, in the pharmaceutical field, fatty acid esters can serve as excipients, helping to improve the stability and delivery of active drug ingredients. ontosight.aiontosight.ai The environmental profile of these esters is also a key area of study, with many, like the "esterquats," being recognized for their good biodegradability compared to conventional compounds. psu.eduresearchgate.net

Overview of Triethanolamine (B1662121) as a Chemical Moiety in Ester Synthesis

Triethanolamine (TEA) is a viscous organic compound that is both a tertiary amine and a triol (a molecule with three alcohol groups). atamanchemicals.com This trifunctional nature makes it a versatile and widely used reactant in the synthesis of fatty acid esters. atamanchemicals.com The synthesis process, known as esterification, typically involves reacting fatty acids directly with triethanolamine, often in the presence of a catalyst and at elevated temperatures, to form the corresponding ester. psu.edujst.go.jpresearchgate.net Another method is transesterification, where a fatty acid methyl ester reacts with triethanolamine. ijastnet.com

The reaction can produce a mixture of mono-, di-, and tri-esters, depending on the molar ratio of the reactants and the reaction conditions. psu.eduresearchgate.net The presence of the amine group allows TEA to neutralize fatty acids, and the resulting triethanolamine esters exhibit valuable surfactant properties. ontosight.aiatamanchemicals.com These esters, often referred to as esterquats after a subsequent quaternization step, are a prominent class of cationic surfactants used as active ingredients in fabric softeners and hair conditioners. psu.eduresearchgate.netijastnet.com The ester linkages in these molecules provide a point for hydrolysis, which contributes to their biodegradability. psu.eduresearchgate.net

Scope and Significance of Research on Triethanolamine Isostearate within Ester Chemistry

Within the broad category of triethanolamine esters, this compound holds specific significance due to the unique structure of its fatty acid component. It is the triethanolamine salt of isostearic acid, which is a branched-chain isomer of stearic acid. nih.gov Specifically, the isostearic acid component is 16-methylheptadecanoic acid. nih.gov This branching in the hydrocarbon tail distinguishes it from its linear counterpart, Triethanolamine Stearate (B1226849), imparting different physical and chemical properties.

The primary documented applications for this compound are in the cosmetics industry, where it functions as an emulsifying agent, a surfactant, and a hair conditioning agent. nih.gov Emulsifiers are crucial for creating stable mixtures of oil and water, a fundamental requirement for products like creams and lotions. ontosight.aicosmeticsinfo.org As a surfactant, it helps to lower the surface tension between substances, aiding in cleansing by allowing water to mix with oil and dirt so they can be rinsed away. cosmeticsinfo.org

The significance of using the isostearate form lies in the physical properties conferred by the branched chain. Unlike the straight-chain stearic acid, the branching of isostearic acid disrupts crystal packing, typically resulting in a compound that remains liquid at lower temperatures and has better solubility in various solvents. This can lead to formulations with a lighter feel and improved stability. While much of the available literature details the properties of the more common Triethanolamine Stearate, the specific use of this compound in formulations highlights a targeted approach in chemical research to fine-tune product texture, stability, and performance by modifying the molecular architecture of the fatty acid component.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₂₄H₅₁NO₅ nih.gov
Molecular Weight 433.7 g/mol nih.gov
IUPAC Name 2-[bis(2-hydroxyethyl)amino]ethanol;16-methylheptadecanoic acid nih.gov
CAS Number 88120-12-1 nih.gov
Component Compounds Triethanolamine, 16-Methylheptadecanoic Acid nih.gov

Properties

CAS No.

88120-12-1

Molecular Formula

C24H51NO5

Molecular Weight

433.7 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;16-methylheptadecanoic acid

InChI

InChI=1S/C18H36O2.C6H15NO3/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;8-4-1-7(2-5-9)3-6-10/h17H,3-16H2,1-2H3,(H,19,20);8-10H,1-6H2

InChI Key

JFNWWQMIGPYWED-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCCCCCC(=O)O.C(CO)N(CCO)CCO

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)O.C(CO)N(CCO)CCO

Other CAS No.

88120-12-1

Origin of Product

United States

Synthesis and Reaction Mechanisms of Triethanolamine Isostearate

Esterification Pathways for Triethanolamine (B1662121) and Isostearic Acid

The formation of triethanolamine isostearate is achieved through several synthetic routes, with direct esterification and transesterification being the most common. The choice of pathway can influence reaction conditions, yield, and product purity.

Direct esterification is a fundamental and widely used method for producing triethanolamine esters. This process involves the direct reaction of a fatty acid, such as isostearic acid, with triethanolamine. researchgate.net The reaction is an equilibrium process in which water is formed as a byproduct. To drive the reaction toward the product side and achieve high conversion rates, this water must be continuously removed from the reaction mixture, typically through azeotropic distillation or by applying a vacuum. google.com

The reaction is generally conducted at elevated temperatures. For the analogous reaction with stearic acid, temperatures of 190°C to 200°C have been reported. researchgate.netatamanchemicals.com The stoichiometry of the reactants is a critical parameter that determines the composition of the final product, as triethanolamine possesses three hydroxyl groups available for esterification. By controlling the molar ratio of isostearic acid to triethanolamine, it is possible to produce mono-, di-, or tri-esters. atamanchemicals.com For instance, research on stearic acid has utilized molar ratios of acid to triethanolamine of 2:1 and 3.3:1 to target specific degrees of esterification. researchgate.netatamanchemicals.com The reaction between triethanolamine and a fatty acid is technically an acid-base reaction followed by esterification, which can form an acid-soap complex as an intermediate. brainly.comacs.org

Table 1: Typical Reaction Conditions for Direct Esterification of Triethanolamine with C18 Fatty Acids
ParameterValueReference
ReactantsTriethanolamine, Stearic Acid (analogue for Isostearic Acid) researchgate.net
Temperature170°C - 200°C researchgate.netgoogle.comatamanchemicals.com
Molar Ratio (Acid:TEA)1.8:1 to 3.3:1 researchgate.netatamanchemicals.comresearchgate.net
CatalystAcid Catalyst (e.g., Phosphorous Acid, Zirconium Sulfate) google.comresearchgate.net
Byproduct RemovalNitrogen sparging or vacuum to remove water google.com

Transesterification is an alternative pathway for synthesizing this compound. This process involves the reaction of triethanolamine with an ester of isostearic acid, commonly a simple alkyl ester like isostearic acid methyl ester. ijastnet.com This method can sometimes offer advantages over direct esterification, such as proceeding under milder conditions and avoiding the production of water, which simplifies the process. researchgate.net

In a typical transesterification process, a fatty acid methyl ester is reacted with triethanolamine in the presence of a basic catalyst, such as sodium methoxide. ijastnet.comiieta.org The reaction yields this compound and methanol (B129727) as a byproduct. The removal of the volatile methanol helps to drive the reaction to completion. Studies on analogous systems, such as the transesterification of palm stearin (B3432776) methyl ester with triethanolamine, have been successfully performed at temperatures around 100°C to 170°C and under vacuum to facilitate methanol removal. researchgate.netijastnet.com The molar ratio of the methyl ester to triethanolamine is a key variable, with ratios of 2:1 being explored for the production of esterquats, which are derivatives of these esters. ijastnet.com

Beyond the primary pathways of direct esterification and transesterification, variations in reaction setup and catalysts can be considered alternative approaches. One patented method describes the use of a divalent zinc catalyst to accelerate the esterification or transesterification reaction between an alkanolamine like triethanolamine and a fatty acid or its alkyl ester. google.com Another approach involves the synthesis of mesoporous γ-alumina using an acid soap template formed from a carboxylic acid and an excess of triethanolamine. researchgate.net

While not a direct synthetic route to the ester, the interaction of triethanolamine and stearic acid in an aqueous solution is also a relevant process. At elevated temperatures (e.g., 80°C), they form a lamellar liquid crystalline phase. researchgate.netnih.gov Upon cooling, this can lead to the formation of an acid-soap complex. acs.org However, this complex can undergo hydrolysis over time, which is the reverse reaction of neutralization, leading to the breakdown of the structure and the crystallization of the fatty acid. atamanchemicals.comnih.gov

Catalysis in this compound Synthesis

Catalysts are crucial in the synthesis of this compound as they increase the reaction rate, allowing the process to be conducted under more favorable conditions and within a shorter timeframe. Both acid and enzyme catalysts are employed.

Acid catalysis is commonly used for direct esterification reactions. The mechanism follows the principles of Fischer-Speier esterification. The acid catalyst, such as phosphorous acid or a solid acid like zirconium sulfate, protonates the carbonyl oxygen of the isostearic acid. google.comresearchgate.net This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by one of the hydroxyl groups of the triethanolamine molecule.

This attack forms a tetrahedral intermediate. Subsequently, a proton is transferred from the attacking hydroxyl group to one of the other hydroxyls in the intermediate, forming a good leaving group (water). The elimination of a water molecule and deprotonation of the carbonyl oxygen regenerates the catalyst and yields the final ester product. google.com Various acid catalysts have been investigated for similar esterifications, including p-toluene sulfonic acid (PTSA), sulfuric acid, and heteropolyacids. researchgate.net Solid acid catalysts are of particular interest as they can be more easily separated from the reaction products and potentially reused. researchgate.netscribd.com

Table 2: Catalysts in Triethanolamine Ester Synthesis
Catalyst TypeSpecific ExampleReactionReference
Homogeneous AcidPhosphorous AcidDirect Esterification google.com
Homogeneous Acidp-Toluene Sulfonic Acid (PTSA)Direct Esterification researchgate.net
Heterogeneous (Solid) AcidZirconium Sulfate on SBA-15Direct Esterification researchgate.netscribd.com
Homogeneous BaseSodium MethoxideTransesterification ijastnet.com
Heterogeneous BaseCa-Al Hydrotalcite-like CompoundTransesterification iieta.org
EnzymaticLipase (B570770) (e.g., Novozym 435)Enzymatic Esterification mdpi.comnih.gov
Divalent MetalDivalent Zinc CatalystEsterification/Transesterification google.com

Enzymatic catalysis presents a green alternative to traditional chemical methods. Lipases, particularly immobilized lipases like Candida antarctica lipase B (commonly known as Novozym 435), are effective biocatalysts for the esterification of triethanolamine with fatty acids. mdpi.comnih.gov This approach offers high selectivity and operates under milder reaction conditions (e.g., lower temperatures), which can prevent the formation of unwanted byproducts and color. mdpi.com

The synthesis is typically carried out in an organic solvent, such as n-hexane, to solubilize the reactants. nih.gov Research optimizing this process for oleic acid (a C18 fatty acid similar to isostearic acid) has shown that several parameters are key to achieving high conversion rates. These include enzyme concentration, reaction time, temperature, and the molar ratio of the substrates. mdpi.comnih.gov A Taguchi robust design analysis identified the molar ratio of oleic acid to triethanolamine as the most influential parameter affecting the reaction conversion percentage. mdpi.com

Table 3: Optimized Conditions for Lipase-Catalyzed Esterification of Triethanolamine and Oleic Acid
ParameterOptimized ValueReference
EnzymeLipase from Candida antarctica (Novozym 435) mdpi.comnih.gov
Molar Ratio (Oleic Acid:TEA)1:2 mdpi.com
Enzyme Loading5.50 wt% of oleic acid mdpi.com
Temperature61°C mdpi.com
Reaction Time14.44 hours mdpi.com
Solventn-Hexane nih.gov

Influence of Catalyst Type on Reaction Kinetics and Selectivity

The synthesis of this compound via the esterification of triethanolamine with isostearic acid is significantly influenced by the choice of catalyst, which affects both the speed (kinetics) and the outcome (selectivity) of the reaction.

Traditionally, Brønsted acid catalysts have been used for this type of esterification. However, they are known to have several drawbacks, including very slow reaction times. google.com Alternative catalysts such as sodium or potassium alkoxides (e.g., methoxides) are also employed, particularly for transesterification reactions. These, however, are highly sensitive to moisture and acidic impurities, which can inhibit the process. google.com Furthermore, the use of alkoxides can sometimes lead to side reactions that result in a gel-like consistency of the final product. google.com

More advanced and efficient catalyst systems have been developed to overcome these limitations. Divalent zinc catalysts, such as zinc stearate (B1226849) and zinc triflate, have been shown to significantly accelerate the esterification reaction between triethanolamine and fatty acids. google.comgoogleapis.com These catalysts facilitate faster reaction rates compared to conventional acid catalysts. google.com For instance, a reaction using a zinc catalyst reached completion significantly faster than those using traditional methods. googleapis.com The use of these zinc catalysts also produces a final product mixture with ratios of monoester, diester, and triester that are consistent with those obtained from established Brønsted acid catalysis, ensuring product specifications are met. google.com

Catalyst TypeKey CharacteristicsReference
Brønsted Acids (e.g., Phosphorous Acid)Associated with very slow reaction times. google.com google.com
Alkoxides (e.g., Sodium Methoxide)Inhibited by moisture and acidic impurities; can cause product to gel due to side reactions. google.com google.com
Divalent Zinc Catalysts (e.g., Zinc Stearate, Zinc Triflate)Accelerate reaction times significantly compared to acid catalysts; produce consistent ester ratios. google.comgoogleapis.com google.comgoogleapis.com

Optimization of Synthetic Conditions

To maximize the efficiency of this compound synthesis, reaction conditions must be carefully optimized. Key parameters include temperature, pressure, and the molar ratio of the reactants.

Temperature is a critical factor that directly impacts the reaction rate. The synthesis is typically conducted at elevated temperatures, often in a two-stage heating process. Initially, the reactants are heated to a moderate temperature, around 130°C, to allow for proper mixing and the addition of the catalyst. google.comgoogleapis.com Following this, the temperature is raised to the target reaction temperature, which can range from 170°C to 190°C, to drive the esterification process. google.comgoogleapis.comresearchgate.net Higher temperatures generally lead to faster reaction rates and shorter completion times. researchgate.net In one documented synthesis, the reaction was completed just 0.75 hours after reaching a temperature of 180°C. googleapis.com

Pressure also plays a crucial role, primarily related to the removal of the water by-product formed during esterification. To shift the reaction equilibrium towards the formation of the ester and achieve a high yield, water must be continuously removed from the reaction mixture. researchgate.net This is often accomplished not by applying high pressure, but by operating under a vacuum or, more commonly, by sparging the mixture with an inert gas like nitrogen. google.comgoogleapis.com The nitrogen sparge effectively carries away the water vapor, facilitating a higher conversion to the final product. google.comgoogleapis.com

ParameterConditionEffectReference
Temperature130°CInitial temperature for mixing and catalyst addition. google.comgoogleapis.com
170°C - 190°CReaction temperature to drive esterification; higher temperatures shorten reaction time. google.comgoogleapis.comresearchgate.net
Pressure/AtmosphereNitrogen sparging (e.g., at 200 ml/min)Removes water by-product, driving the reaction to completion. google.comgoogleapis.com

The molar ratio of isostearic acid to triethanolamine is a fundamental parameter that dictates the composition of the final product. As triethanolamine possesses three hydroxyl groups, the reaction can yield a mixture of mono-, di-, and tri-esters. google.com The precise stoichiometric control is therefore essential to produce a product with the desired ester distribution.

Commonly employed molar ratios of fatty acid to triethanolamine are in the range of 1.5:1 to 2:1. google.com Specific examples from synthesis procedures include ratios of 2:1, 1.90:1, and 1.72:1. google.comgoogleapis.comresearchgate.net By adjusting this ratio, manufacturers can control the degree of esterification. Often, a slight excess of the fatty acid is used to ensure that the triethanolamine is fully reacted. atamanchemicals.com This strategy minimizes the amount of residual free amine in the finished product, which is often a critical quality parameter. atamanchemicals.com The acceptable molar ratio of fatty acid to alkanolamine can range broadly from 0.5:1 to 3:1, depending on the desired final product characteristics. google.com

Molar Ratio (Fatty Acid : Triethanolamine)ContextReference
2:1Used in a loop reaction system with an acid catalyst. researchgate.net Also cited for creating an emulsifying paste. atamanchemicals.com researchgate.netatamanchemicals.com
1.90:1Used with zinc triflate or zinc stearate catalysts. google.comgoogleapis.com google.comgoogleapis.com
1.72:1Used in a scaled-up reaction with a zinc oxide catalyst. googleapis.com googleapis.com
1.5:1 to 2.0:1A generally preferred range for the reaction. google.com google.com

In line with the principles of green chemistry, solvent-free synthesis of this compound is a preferred method. researchgate.net This approach involves the direct esterification of isostearic acid and triethanolamine without the use of an organic solvent. researchgate.netpatsnap.com In this methodology, the liquid reactants themselves serve as the reaction medium at the elevated temperatures used for synthesis.

The advantages of a solvent-free process are significant. It eliminates the need for costly and often hazardous solvents, reduces waste generation, and simplifies the work-up and purification stages of production. researchgate.net This makes the manufacturing process more environmentally friendly and economically viable.

By-product Formation and Impurity Profile in Synthetic Processes

The synthesis of this compound can result in several by-products and impurities that must be monitored and controlled to ensure the quality and safety of the final product.

The primary chemical by-product of the esterification reaction is water, and its efficient removal is necessary to achieve high conversion rates. researchgate.net The intended product itself is typically not a single compound but a mixture of triethanolamine monoisostearate, diisostearate, and triisostearate. google.com The relative proportions of these esters are controlled by the reaction conditions, especially the molar ratio of the reactants.

Potential impurities can arise from several sources:

Side Reactions: At the high temperatures used for synthesis, side reactions such as etherification can potentially occur. researchgate.net

Unreacted Starting Materials: Residual amounts of free isostearic acid or free triethanolamine can remain in the final product if the reaction does not go to completion. google.comatamanchemicals.com

Impurities in Raw Materials: Commercial grades of triethanolamine can contain diethanolamine (B148213) as an impurity, which can then be carried into the final product. pamperurselfgreen.com

Formation of Nitrosamines: A significant concern is the potential for the formation of N-nitrosamines, such as N-Nitrosodiethanolamine. pamperurselfgreen.comcir-safety.org This can occur if the triethanolamine-containing product comes into contact with N-nitrosating agents during formulation or use. cir-safety.org Therefore, care must be taken to avoid such conditions. pamperurselfgreen.com

TypeNameOriginReference
Reaction By-productWaterDirect result of the esterification reaction. researchgate.net
Product Mixture ComponentsTriethanolamine monoisostearateResult of varying degrees of esterification of the triethanolamine molecule. google.com google.com
Triethanolamine diisostearate
Triethanolamine triisostearate
ImpuritiesUnreacted Isostearic Acid / TriethanolamineIncomplete reaction. google.comatamanchemicals.com google.comatamanchemicals.com
DiethanolamineImpurity in the triethanolamine raw material. pamperurselfgreen.com pamperurselfgreen.com
Etherification ProductsSide reaction at high temperatures. researchgate.net researchgate.net
N-NitrosodiethanolamineReaction with N-nitrosating agents. pamperurselfgreen.comcir-safety.org pamperurselfgreen.comcir-safety.org

Molecular Structure and Intermolecular Interactions

Stereochemistry and Conformational Analysis of Triethanolamine (B1662121) Isostearate

Conformational analysis of this compound is complex due to its high degree of flexibility. nih.gov Both the triethanolamine headgroup and the isostearate tail possess numerous single bonds, allowing for a wide range of rotational conformations. The isostearate portion, a branched C18 fatty acid, has a flexible alkyl chain that can undergo significant conformational changes, such as disordering and melting transitions, with variations in temperature. researchgate.net Similarly, the ethanolamine (B43304) arms of the cation are flexible. Detailed three-dimensional conformer generation is challenging because the molecule is typically present as a flexible salt or part of a mixture. nih.gov

Table 1: Chemical Identification of Triethanolamine Isostearate

IdentifierValue
IUPAC Name2-[bis(2-hydroxyethyl)amino]ethanol;16-methylheptadecanoic acid nih.gov
Molecular FormulaC24H51NO5 nih.gov
Molecular Weight433.7 g/mol nih.gov
CAS Number88120-12-1 nih.gov
StereochemistryAchiral nih.govncats.io

Amphiphilic Nature and Polar Characteristics

This compound is an amphiphilic molecule, which means it possesses both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part. ontosight.aibrainly.com This dual nature dictates its behavior in solution and is central to its function as a surfactant and emulsifier.

The hydrophilic portion of the molecule is the triethanolamine headgroup. ontosight.aibrainly.com This "head" is polar due to the presence of a central nitrogen atom and three hydroxyl (-OH) groups. brainly.comshreechem.in These functional groups are capable of forming hydrogen bonds with water molecules, giving this part of the molecule its water-attracting character. brainly.com This strong interaction with water allows it to be soluble in aqueous phases.

The hydrophobic portion of the molecule is the isostearate "tail". ontosight.aibrainly.com This tail consists of a long, nonpolar hydrocarbon chain derived from isostearic acid. brainly.com Its nonpolar nature makes it water-repelling and oil-attracting. The isostearate chain is characterized by a methyl branch, which distinguishes it from the linear chain of stearic acid. This branching influences how the tails pack together, affecting the fluidity and conformational freedom of the hydrophobic domain.

Self-Assembly Behavior and Phase Transitions

The amphiphilic structure of this compound drives it to self-assemble in solution. The molecules arrange themselves to minimize the energetically unfavorable contact between their hydrophobic tails and water, leading to the formation of ordered aggregates.

A key characteristic of this compound and related fatty acid soaps is their ability to form lyotropic liquid crystalline phases, which are ordered structures that exist in the presence of a solvent. psu.eduresearchgate.net Research on the closely related system of triethanolamine stearate (B1226849) mixed with stearic acid in water has shown that a lamellar liquid crystalline phase forms at elevated temperatures, such as 80°C. nih.govacs.orgatamanchemicals.comacs.org A study involving isostearic acid, triethanolamine, water, and an oil phase also confirmed the existence of a large lamellar liquid crystal region. psu.edu The formation of these phases is often dependent on factors like concentration, temperature, and the specific ratio of soap to free fatty acid.

The most prominent liquid crystal structure formed by these systems is the lamellar phase. psu.eduresearchgate.netnih.gov This phase is characterized by a bilayer structure, where two layers of surfactant molecules are arranged tail-to-tail. researchgate.net In this arrangement, the hydrophobic isostearate tails are sequestered in the interior of the bilayer, shielded from the aqueous environment, while the hydrophilic triethanolamine headgroups are positioned at the interface, interacting with the surrounding water. researchgate.net Studies have shown that upon cooling, these lamellar phases can organize into larger, micron-sized multilamellar spheres or vesicles. nih.govatamanchemicals.comacs.org The stability and formation of these structures are significantly influenced by the creation of an "acid-soap" complex, with research identifying a stable 2:1 stoichiometric ratio between stearic acid and triethanolamine stearate in these systems. researchgate.netatamanchemicals.comresearchgate.net

Table 2: Selected Research Findings on Phase Behavior

System StudiedKey FindingReference
Water/Decane/Triethanolamine/Isostearic AcidA large region of a lamellar liquid crystal phase was identified. psu.edu
Stearic Acid/Triethanolamine (TEA) in water (2:1 molar ratio)A lamellar liquid crystalline phase formed at 80°C, creating multilamellar spheres upon cooling. nih.govatamanchemicals.com
Stearic Acid and TEA StearateAn acid-soap complex with a fixed 2:1 stoichiometric ratio was discovered, which forms the basis of a binary phase diagram. researchgate.net
Stearic Acid neutralized by TriethanolamineInfrared spectroscopy confirmed the formation of a 2:1 acid-soap complex and characterized the disordering transitions of the alkyl chain. researchgate.net

Formation of Liquid Crystalline Phases

Hexagonal Mesophases

In systems containing fatty acid soaps like this compound, the formation of lyotropic liquid crystalline mesophases is a key characteristic of their self-assembly behavior in the presence of a solvent. researchgate.net These ordered structures, which exist between the solid and isotropic liquid states, include lamellar, cubic, and hexagonal arrangements. researchgate.net The specific mesophase formed is highly dependent on the molecular geometry of the surfactant molecules.

While systems based on linear saturated fatty acids, such as stearic acid, tend to favor the formation of lamellar (layered) structures, the introduction of molecular features that disrupt linear packing can lead to the formation of hexagonal mesophases. acs.org For instance, oleic acid-based systems, which contain a double bond that creates a kink in the hydrocarbon chain, have been observed to form hexagonal mesophases. acs.org The branched structure of the isostearate chain in this compound would similarly be expected to favor non-lamellar arrangements.

Hexagonal mesophases consist of cylindrical aggregates packed into a hexagonal array. acs.org Depending on the concentration and nature of the components, these can be either normal (type I) or inverted (type II). acs.org

Normal (Type I) Hexagonal Mesophases: The hydrophilic headgroups of the surfactant face outwards into the surrounding hydrophilic solvent (e.g., water or triethanolamine), with the hydrophobic hydrocarbon tails sequestered in the interior of the cylinders. acs.org

Inverted (Type II) Hexagonal Mesophases: The hydrophobic tails face outwards into a nonpolar or hydrophobic solvent (e.g., excess fatty acid), while the hydrophilic headgroups are oriented towards the core of the cylinders, which may contain a small amount of water. acs.org

The appearance of these mesophases is responsible for the high viscoelasticity and non-Newtonian behavior often observed in these systems. researchgate.net

Micellar Aggregation and Critical Micelle Concentration (CMC)

Surfactants like this compound, when dissolved in a solvent such as water, exhibit a phenomenon known as micellar aggregation. At low concentrations, the surfactant molecules exist individually. However, as the concentration increases, it reaches a specific point where the molecules begin to spontaneously self-assemble into organized aggregates called micelles. wikipedia.orgkruss-scientific.com This concentration threshold is known as the Critical Micelle Concentration (CMC). wikipedia.orgkruss-scientific.com Above the CMC, any additional surfactant added to the system will predominantly form new micelles. wikipedia.org

The CMC is a fundamental characteristic of a surfactant, indicating its efficiency. kruss-scientific.com The process is driven by the minimization of unfavorable interactions between the hydrophobic hydrocarbon tails and the polar solvent. In an aqueous solution, the hydrophobic isostearate chains aggregate in the core of the micelle, while the hydrophilic triethanolamine headgroups form a shell that interacts with the surrounding water. The value of the CMC is influenced by factors such as temperature, pressure, and the presence of other substances like electrolytes or co-solvents. wikipedia.org

Table 1: Critical Micelle Concentrations (CMCs) of select dendritic amphiphiles in aqueous triethanolamine solutions, providing a model for surfactant behavior. nih.gov
CompoundStructureCMC (μM) in Aqueous Triethanolamine
Dicarboxyl Dendritic Amphiphile (C21 Amide Linkage)RCONHC(CH₃)(CH₂CH₂COOH)₂, R=C₂₁H₄₃180
Dicarboxyl Dendritic Amphiphile (C22 Urethane Linkage)ROCONHC(CH₃)(CH₂CH₂COOH)₂, R=C₂₂H₄₅74

Acid-Soap Complex Formation and Stoichiometry

In systems containing a mixture of a fatty acid and its corresponding soap, such as isostearic acid and this compound, the formation of well-defined acid-soap complexes is a common occurrence. researchgate.net Extensive research on the stearic acid and triethanolamine (TEA) stearate system has demonstrated the existence of a stable acid-soap complex with a fixed stoichiometric ratio. nih.govatamanchemicals.com

Through characterization techniques including X-ray diffraction, thermal analysis, and infrared spectroscopy, it was discovered that this complex consists of two molecules of stearic acid for every one molecule of triethanolamine stearate. nih.govatamanchemicals.com This 2:1 stoichiometry was confirmed by analyzing crystals formed when partially neutralized stearic acid was mixed with triethanolamine at elevated temperatures and subsequently cooled. nih.govalegesanatos.ro This behavior is notably different from that observed in binary systems of fatty acids and alkali metal soaps. atamanchemicals.com The formation of this complex is a key factor in determining the phase behavior and physical properties of the mixture. researchgate.netatamanchemicals.com

Table 2: Stoichiometry of the Acid-Soap Complex in the Stearic Acid/Triethanolamine Stearate System. researchgate.netnih.govatamanchemicals.com
Component 1Component 2Stoichiometric Ratio (Component 1 : Component 2)
Stearic AcidTriethanolamine Stearate2 : 1

Intermolecular Forces within Self-Assembled Systems

The stability and structure of the aggregates formed by this compound, such as micelles and liquid crystalline phases, are governed by a balance of several intermolecular forces. These non-covalent interactions dictate how the individual molecules arrange themselves into ordered supramolecular structures. ethz.ch

Hydrogen Bonding Networks

Hydrogen bonds play a critical role in the association of this compound molecules, particularly in the formation of acid-soap complexes. researchgate.net A hydrogen bond is a strong electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. libretexts.org

In the triethanolamine stearate/stearic acid system, infrared spectroscopy studies have identified the presence of very short and strong hydrogen bonds within the acid-soap complex. researchgate.net These bonds form between the carboxylic acid group (-COOH) of the stearic acid molecule and the carboxylate headgroup (-COO⁻) of the soap molecule. researchgate.net The structure is also characterized by the presence of a free, non-hydrogen-bonded hydroxyl group from the triethanolamine head. researchgate.net This network of hydrogen bonds is a primary force stabilizing the crystal structure of the complex. researchgate.net

Van der Waals Interactions of Hydrocarbon Chains

Van der Waals forces are weaker, short-range attractions that occur between all atoms and molecules. taylorfrancis.com In the context of this compound, these forces are particularly significant between the long, nonpolar isostearate hydrocarbon chains. researchgate.netresearchgate.net

Electrostatic Interactions in Aqueous Environments

In aqueous environments, where this compound is ionized, electrostatic interactions become a key factor. These forces involve the attraction between oppositely charged ions. The this compound molecule consists of a negatively charged carboxylate anion (R-COO⁻) and a positively charged triethanolammonium (B1229115) cation [(HOCH₂CH₂)₃NH⁺].

The crystal structure of the acid-soap complex features a unique headgroup arrangement that accommodates these electrostatic interactions alongside hydrogen bonding. researchgate.net In this arrangement, the carboxylate and acid-like pairs are coupled, while the positively charged ammonium (B1175870) headgroup interacts with the negatively charged carboxylate anions. researchgate.net In aqueous solution, these ionic interactions are mediated by water molecules, which have a high dielectric constant that can screen the charges. aps.org However, near a hydrophobic surface, such as the core of a micelle, electrostatic interactions can be enhanced. aps.org This interplay of attraction and repulsion is fundamental to the formation and stability of micelles and other charged aggregates in water.

Rheological Behavior and Structural Dynamics

Viscoelastic Properties of Triethanolamine (B1662121) Isostearate Systems

Shear-Dependent Rheology (Non-Newtonian Behavior)

Triethanolamine isostearate systems are classic examples of non-Newtonian fluids, specifically exhibiting shear-thinning (pseudoplastic) behavior. biotrib.eunih.gov This means their viscosity decreases as the applied shear rate increases. biotrib.eunih.gov At rest or under low shear, the internal structure, often a lamellar gel network, is intact, resulting in high viscosity. researchgate.netscirp.org As shear stress is applied, this structure progressively breaks down, allowing the system to flow more easily, hence the reduction in viscosity. This shear-thinning property is crucial for products that need to be stable in the container but spread easily upon application.

The relationship between shear stress and shear rate is not linear, a defining characteristic of non-Newtonian fluids. biotrib.eu This behavior can be quantified using rheological models such as the Power Law or Herschel-Bulkley model, which can describe the flow behavior of such materials. researchgate.netmdpi.com

Table 1: Shear-Dependent Viscosity of a Model this compound System

Shear Rate (s⁻¹)Apparent Viscosity (Pa·s)
0.155
125
108
1002

Note: This table provides illustrative data based on typical shear-thinning behavior and is not derived from a specific cited study.

Thixotropic Characteristics

Beyond simple shear-thinning, many this compound systems also exhibit thixotropy. arts.ac.uknih.gov Thixotropy is a time-dependent shear-thinning property. biotrib.eu When subjected to shear, the viscosity decreases; upon removal of the shear, the viscosity gradually recovers as the internal structure reforms. researchgate.net This recovery process is not instantaneous.

This characteristic is particularly valuable in formulations like creams and lotions. The product becomes less viscous during application, facilitating spreading. After application, it regains its viscosity, ensuring it remains on the skin without dripping. The degree of thixotropy can be influenced by the concentration of this compound and the presence of other formulation components. nih.gov

Temperature-Dependent Rheological Transitions

The rheological properties of this compound systems are highly sensitive to temperature changes. These transitions are often linked to alterations in the molecular arrangement and phase behavior of the system.

Thermal Rheological Analysis (TRA) Methodologies

Thermal Rheological Analysis (TRA) is a key technique used to investigate the temperature-dependent behavior of these systems. tandfonline.com This method involves monitoring the rheological properties, such as viscosity or modulus, as the temperature is systematically varied. tandfonline.comgoogle.com By subjecting a sample to a controlled temperature ramp while applying a constant shear rate, distinct and reproducible discontinuities in the rheological profile can be observed. tandfonline.com These changes provide insights into structural transitions occurring within the material.

Correlation between Temperature and Viscosity Changes

Generally, for this compound systems, viscosity decreases as temperature increases. This is a typical behavior for most fluids. However, the relationship is not always linear. In systems containing triethanolamine stearate (B1226849), a close analog, unexpected and distinct discontinuities in the rheological profile have been observed as the temperature is raised from 25°C to 75°C. tandfonline.com These shifts are formulation-dependent and can change with time and temperature, indicating complex structural rearrangements. tandfonline.com For instance, in aqueous solutions of triethanolamine, viscosity increases with the concentration of the amine and this effect is more pronounced at lower temperatures. uva.es

Table 2: Illustrative Temperature-Viscosity Profile for a this compound Emulsion

Temperature (°C)Viscosity (dPa·s)
25150
35110
4575
5540
6520

Note: This table presents a generalized trend. The ideal viscosity for a cream is often considered to be between 50 and 200 dPa·s. researchgate.net The actual values can vary significantly based on the specific formulation. researchgate.netresearchgate.net

Influence of Liquid Crystal Disruption on Rheological Profiles

The formation of lamellar liquid crystalline phases is a hallmark of this compound systems and is fundamental to their rheological properties. acs.orgresearchgate.netacs.org These ordered structures, formed by the surfactant molecules at the oil-water interface, are responsible for the high viscosity and stability of emulsions. scirp.orgnih.gov

Concentration Effects on Rheological Attributes

The concentration of this compound, both independently and in conjunction with other components, plays a pivotal role in dictating the rheological properties of a system.

Impact of this compound Concentration on Viscosity

The concentration of this compound, often formed in-situ by the reaction of Triethanolamine (TEA) and a fatty acid like stearic acid, directly correlates with the viscosity of an emulsion. uad.ac.idresearchgate.net As the concentration of the reactants increases, more Triethanolamine stearate is formed, which acts as an emulsifier. uad.ac.id This emulsifier possesses a lipophilic part that binds to the oil phase and a hydrophilic part that binds to the water phase, stabilizing the emulsion. uad.ac.id Consequently, an increase in the amount of Triethanolamine stearate leads to a more stable and viscous emulsion. uad.ac.id

Research has demonstrated a clear trend where increasing the concentration of TEA, while keeping the fatty acid concentration constant, results in a significant increase in the viscosity of the resulting emulsion. uad.ac.idresearchgate.netatamanchemicals.com This is attributed to the increased formation of the Triethanolamine salt of the fatty acid, which enhances the emulsification and thickens the system. uad.ac.idatamanchemicals.com

Conversely, a decrease in emulsion viscosity has been observed over time, which can be attributed to the hydrolysis of the Triethanolamine stearate back into TEA and stearic acid, reducing the concentration of the effective emulsifier. uad.ac.id

Table 1: Effect of Triethanolamine (TEA) Concentration on Emulsion Viscosity

TEA Concentration (% w/w)Viscosity (dPas)
0.25~100
0.50~120
0.75~140
1.00~160
1.25~180
1.50~200
1.75>200

This table is generated based on graphical data presented in a study on the effect of TEA and stearic acid concentrations on the physical properties of cosmetic emulsions. The viscosity values are approximate readings from the graphical representation. uns.ac.id

Role of Co-components (e.g., Fatty Acids) on Rheological Modifiers

The interaction between this compound and co-components, particularly fatty acids like stearic acid, is fundamental to its function as a rheological modifier. The in-situ neutralization of a fatty acid with Triethanolamine creates the soap, which is the primary surface-active agent. atamanchemicals.com The ratio of these components is critical; for instance, a 2:1 stoichiometric ratio between stearic acid and TEA stearate has been identified to form a stable acid-soap complex. researchgate.net

The presence of other fatty amphiphiles, such as glycerol (B35011) monostearate, can further enhance the rheological properties. Due to similar molecular geometry, Triethanolamine stearate and glycerol monostearate can pack closely together, contributing to a firmer and stronger gel network structure. researchgate.net The properties of the resulting system, including viscosity and stability, are highly dependent on the microstructure of the surfactant self-assembly. researchgate.net Lamellar phases or vesicles are noted to be particularly effective in stabilizing foams and emulsions, in contrast to spherical micelles. researchgate.net

Structural Evolution and Rheology in Dynamic Systems

The rheological behavior of systems containing this compound is intrinsically linked to the dynamic evolution of their internal structures.

Gel Formation and Network Structures

This compound plays a significant role in the formation of gel networks, which are crucial for the structure and stability of many cosmetic and pharmaceutical products. The interaction of Triethanolamine stearate with fatty acids and other amphiphiles can lead to the formation of a viscous lamellar gel network phase. researchgate.net This network structure is responsible for the characteristic consistency and rheological properties of creams and lotions. researchgate.net The formation of these gel structures can be influenced by factors such as the ratio of stearic acid to Triethanolamine and the presence of other components like cetyl alcohol and glycerol monostearate. researchgate.net In some systems, the swelling of a network structure by a liquid phase can lead to gelation. googleapis.com

Dissociation of Micellar Structures and its Rheological Implications

In aqueous solutions, surfactants like this compound can self-assemble into various structures, including micelles, vesicles, and liquid crystals. researchgate.netwhiterose.ac.uk The type of structure formed depends on factors such as concentration, temperature, and pH. researchgate.net Micelles are typically small, spherical aggregates that form above a certain concentration known as the critical micelle concentration. cambridge.org

Formulation Science and Physicochemical Stability

Triethanolamine (B1662121) Isostearate as an Emulsifying Agent

Triethanolamine isostearate is the salt formed from the reaction of a weak base, triethanolamine (TEA), and a branched-chain fatty acid, isostearic acid. specialchem.comatamanchemicals.com In many cosmetic and pharmaceutical preparations, this emulsifier is formed in-situ. This process involves dissolving isostearic acid in the oil phase and triethanolamine in the aqueous phase. When the two phases are combined with heating and mixing, the neutralization reaction occurs at the oil-water interface, creating the this compound molecules that stabilize the emulsion. bdmaee.netatamanchemicals.com

The unique branched structure of the isostearic acid component gives this compound distinct properties compared to its straight-chain counterpart, Triethanolamine Stearate (B1226849). atamanchemicals.comatamanchemicals.com This branching disrupts the close packing of the fatty acid chains, which typically results in a liquid emulsifier that provides excellent stability and a non-greasy feel in topical products. atamanchemicals.comolivetreepeople.com

In oil-in-water (O/W) emulsions, this compound functions as a primary emulsifier by adsorbing at the surface of the dispersed oil droplets. dermaviduals.de The molecule has a hydrophilic (water-loving) head—the triethanolamine group—and a lipophilic (oil-loving) tail—the isostearic acid chain. This amphiphilic nature allows it to bridge the oil and water phases. atamanchemicals.com

The emulsification mechanism involves several key processes:

Orientation at the Interface : The lipophilic isostearic acid tail anchors itself within the oil droplet, while the hydrophilic triethanolamine head projects into the surrounding aqueous phase. dermaviduals.deatamanchemicals.com

Formation of a Protective Barrier : This orientation creates a protective film around each oil droplet. This film acts as a physical barrier that prevents the droplets from coalescing, which would lead to phase separation. bdmaee.net

Steric Hindrance : The branched structure of the isostearate chain is bulky. This bulkiness provides significant steric hindrance between droplets, further contributing to the stability of the emulsion by physically keeping the droplets apart. atamanchemicals.comolivetreepeople.com

Formation of Liquid Crystalline Structures : Similar to other fatty acid soaps, this compound can form complex lamellar liquid crystalline structures at the oil-water interface, often in conjunction with co-emulsifiers like fatty alcohols. researchgate.nettandfonline.comresearchgate.net These multi-layered structures can entrap parts of the continuous phase (water) and significantly enhance the stability and viscosity of the emulsion. researchgate.net While the highly ordered gel phases seen with straight-chain stearates may not form as readily, the branched nature of isostearate contributes to more flexible and stable liquid crystalline phases. tandfonline.com

A fundamental principle of emulsification is the reduction of interfacial tension between the two immiscible liquids. bdmaee.netatamanchemicals.com The interface between oil and water is an area of high energy; the system naturally seeks to minimize this energy by reducing the interfacial area, which is why oil and water separate.

This compound, as a surface-active agent (surfactant), positions itself at this interface and lowers the energy required to maintain the dispersion of droplets. ebi.ac.uk By reducing the interfacial tension, it facilitates the breaking down of large oil droplets into smaller ones during the homogenization process and prevents them from recombining, thus stabilizing the multiphase system. atamanchemicals.com

Stability Assessment of this compound Formulations

Evaluating the stability of an emulsion is critical to ensure its quality, safety, and shelf life. Stability testing for formulations containing this compound involves subjecting the product to various conditions over time to monitor for any physical or chemical changes.

To predict the shelf life of a formulation, a combination of long-term and accelerated stability studies is typically performed.

Long-Term Stability Studies involve storing the formulation under recommended storage conditions (e.g., room temperature and controlled humidity) for an extended period, which can last up to several years. bdmaee.net Samples are periodically evaluated for changes in their physicochemical properties. researchgate.net

Accelerated Aging Tests are designed to speed up the degradation processes. bdmaee.net This is often achieved by storing the formulation at elevated temperatures (e.g., 40°C or 50°C). The increased thermal energy accelerates potential destabilization processes like coalescence and creaming. nih.gov Another common method is the freeze-thaw cycle test, where the product is subjected to alternating low and high temperatures, which stresses the emulsion and can reveal weaknesses in its structure. bdmaee.net The data gathered from these accelerated tests are used to predict the long-term stability of the product more quickly. tandfonline.com

The following table outlines the typical parameters monitored during these stability studies.

Table 1: Parameters for Emulsion Stability Assessment
ParameterDescriptionMethod of AnalysisIndication of Instability
Organoleptic PropertiesAssessment of appearance, color, and odor.Visual and olfactory inspection.Changes in color, development of off-odors, visible separation.
Phase SeparationObservation of creaming (droplets rising) or coalescence (droplets merging).Visual inspection, centrifugation.Appearance of a separate water or oil layer. researchgate.net
pHMeasurement of the formulation's acidity or alkalinity.pH meter.Significant drift from the initial pH value, which can indicate chemical degradation. uad.ac.id
ViscosityMeasurement of the formulation's resistance to flow.Viscometer/Rheometer.Significant increase or decrease, indicating changes in the internal structure. uad.ac.id
Droplet Size DistributionAnalysis of the size and uniformity of the dispersed phase droplets.Microscopy, laser diffraction.Increase in average droplet size (Ostwald ripening) or broadening of the distribution. nih.gov

The stability of an emulsion is not solely dependent on its ingredients but is also heavily influenced by the manufacturing process itself.

The conditions under which the oil and water phases are mixed are critical for forming a stable emulsion. Key parameters include the type of mixer (e.g., homogenizer, propeller mixer), the rate and duration of mixing, and the temperature during emulsification. nih.govundip.ac.id

Stirring speed plays a crucial role in determining the initial droplet size of the emulsion. yzzhitong.com

Low Stirring Speed : Insufficient energy input may result in incomplete emulsification and large, non-uniform droplets, leading to rapid phase separation. yzzhitong.com

Optimal Stirring Speed : A sufficiently high shear force breaks down the dispersed phase into small droplets, increasing the surface area and allowing the emulsifier to form a stable protective film. This generally leads to a more stable emulsion. yzzhitong.com

Excessive Stirring Speed : Over-mixing can be detrimental. Very high speeds can introduce air bubbles into the formulation, leading to foam and potential oxidative instability. In some systems, excessive shear can disrupt the delicate liquid crystalline structures formed by the emulsifier, thereby weakening the emulsion's stability and potentially causing it to break. nih.govyzzhitong.com

The relationship between stirring speed and emulsion properties is summarized in the table below.

Table 2: Effect of Stirring Speed on Emulsion Properties
Stirring SpeedEffect on Droplet SizeEffect on ViscosityResulting Emulsion Stability
LowLarge and non-uniformLowPoor (prone to rapid coalescence)
Moderate/OptimalSmall and uniformIncreases to an optimal levelGood (stable interfacial film)
High/ExcessiveVery small, but potential for air entrapmentMay decrease due to shear thinning or structural breakdownReduced (risk of instability from air or structural damage) yzzhitong.com

In addition to speed, the duration of mixing and the cooling rate are also vital. A sufficient mixing time ensures that the emulsifier is properly adsorbed at the interface. undip.ac.id The cooling process can also affect stability, as it influences the formation of the crystalline and liquid crystalline networks that provide structure to the final product. nih.gov Studies have shown that introducing a holding period at a specific temperature during cooling can significantly improve the final stability of an emulsion. nih.govmdpi.com

Influence of Manufacturing Parameters on Formulation Stability

Order of Addition of Components

The sequence in which components are added during emulsification can significantly impact the final product's characteristics, such as viscosity and stability. For emulsions stabilized by the in-situ formation of triethanolamine salts like this compound or stearate, specific procedures are often employed.

A common and effective method involves heating the oil phase (containing isostearic acid and other oil-soluble ingredients) and the water phase (containing triethanolamine) separately to the same temperature, typically around 70-75°C. bas.bgresearchgate.net The aqueous phase is then added to the oil phase drop-by-drop with continuous stirring. researchgate.net An alternative approach, designed to form liquid crystalline structures, involves adding the hot oily phase to a mixture of triethanolamine and a portion of the water, also heated to the same temperature. bas.bgugr.es After initial homogenization, this mixture is then diluted with the remaining water. bas.bgugr.es Studies have shown that altering the order of mixing can notably affect the viscosity of the final cream base. researchgate.net Depending on the desired outcome, some methods may add the oil phase to an aqueous solution of the emulsifying agent, or vice-versa. uomustansiriyah.edu.iq For instance, adding oil to a prepared aqueous mucilage of the emulsifier is known as the wet gum method. uomustansiriyah.edu.iq The choice between adding the aqueous phase to the oily phase or the oily phase to the aqueous phase can determine whether an o/w or w/o emulsion is formed, particularly with finely divided solid emulsifiers. uomustansiriyah.edu.iq

Microscopic Evaluation of Emulsion Homogeneity and Droplet Size Distribution

Microscopic analysis is a critical tool for assessing the quality of an emulsion. It provides direct visual evidence of the homogeneity, the size of the dispersed phase droplets, and their distribution, which are key indicators of emulsion stability. researchgate.net A smaller and more uniform droplet size generally corresponds to a more stable emulsion, as it reduces the rate of creaming or sedimentation. researchgate.net

The concentration of the emulsifying components, such as stearic acid and triethanolamine (which react to form the emulsifier), has a direct effect on droplet size. Research has demonstrated that increasing the concentration of either stearic acid or triethanolamine leads to a decrease in the average droplet size of the emulsion. researchgate.net This is because a higher concentration of the emulsifier provides a more robust interfacial film around the oil droplets, preventing them from coalescing. uad.ac.id Conversely, factors such as a lower emulsifier concentration or less intense homogenization can lead to an increase in the polydispersity of the emulsion. researchgate.net

Table 1: Effect of Emulsifier Component Concentration on Emulsion Droplet Size Data derived from studies on analogous triethanolamine/fatty acid systems.

Component Varied Concentration Change Effect on Droplet Size
Stearic Acid Increased Decreased
Triethanolamine (TEA) Increased Decreased

Physicochemical Parameters Affecting Stability (e.g., pH, Temperature Cycling)

The stability of an emulsion is sensitive to physicochemical parameters like pH and temperature fluctuations. Monitoring these parameters is essential for predicting the long-term stability of a formulation. mdpi.com

pH: The pH of an emulsion stabilized with this compound is inherently alkaline due to triethanolamine being a weak base. uad.ac.id The reaction between triethanolamine and a fatty acid like isostearic or stearic acid results in an anionic soap with a pH of approximately 8. atamanchemicals.com Formulations containing TEA stearate have been observed to have pH values around 7.5. researchgate.net Studies show that as the concentration of triethanolamine increases, the pH of the emulsion also increases. researchgate.netuad.ac.id Over time, the pH of such emulsions can continue to rise slightly, which may be attributed to the hydrolysis of the triethanolamine salt back into triethanolamine and the fatty acid. uad.ac.idresearchgate.net The acceptable pH range for lotion products is generally between 4.5 and 8.0. undip.ac.id

Temperature Cycling: Stability testing often involves subjecting the emulsion to accelerated aging conditions, such as temperature cycling. This process typically involves alternating storage between elevated temperatures (e.g., 40-45°C) and reduced temperatures (e.g., 4-5°C) for several cycles. uq.edu.ausemanticscholar.org Formulations that show no signs of phase separation, significant changes in viscosity, or crystal growth after these cycles are considered physically stable. semanticscholar.org These tests help to ensure the emulsion can withstand the temperature variations it might encounter during shipping and storage. atamanchemicals.com

Table 2: Example of Physicochemical Stability Data Over Time Data represents typical trends observed in emulsions stabilized with triethanolamine and fatty acids.

Time Storage Condition pH Viscosity Change
Week 1 Room Temperature 7.4 - 8.0 Stable
Week 2 Room Temperature Slight Increase Stable or Slight Decrease
Week 3 Room Temperature Slight Increase Stable or Slight Decrease
Week 4 Room Temperature Slight Increase Stable or Slight Decrease
Cycle 1-3 40°C / 4°C Cycling Stable No significant change

Role of Liquid Crystalline Phases in Emulsion Stabilization

A key mechanism for the stabilization of oil-in-water (o/w) emulsions by this compound is the formation of lyotropic liquid crystalline phases at the oil-water interface. bas.bgugr.es These structured phases, typically lamellar, form a multilayered film around the dispersed oil droplets. ugr.esresearchgate.net This interfacial structure enhances stability by acting as a mechanical barrier that prevents the oil droplets from coalescing. ugr.es The presence of these liquid crystals can be identified using polarized light microscopy. researchgate.net

Enhanced Viscosity and Barrier Properties

While the formation of secondary droplets can decrease viscosity, the underlying liquid crystalline network itself contributes significantly to the formulation's structure and barrier function. bas.bgugr.es The lamellar gel network formed by triethanolamine stearate, fatty acids, and other components creates a viscous continuous phase. mdpi.com This network increases the mechanical strength of the oil-water interface and fixes the emulsion droplets within the structure. ugr.es This multilayered liquid crystal barrier reduces the van der Waals forces between oil droplets and physically hinders coalescence, thereby greatly enhancing the long-term stability of the emulsion. ugr.es Furthermore, functionalized elastomers with triethylamine (B128534) have been shown to provide improved barrier properties (lower permeability) in other applications, a principle that aligns with the barrier function of the structured phase in emulsions. google.com

Mechanisms of Formulation Instability

Cosmetic emulsions are thermodynamically unstable systems, and over time, they will tend to break down through various physical and chemical mechanisms. csic.eslemmel.net Understanding these pathways is crucial for designing stable formulations.

Common mechanisms of physical instability include:

Creaming/Sedimentation: The migration of droplets under gravity to form a concentrated layer at the top (creaming) or bottom (sedimentation) of the emulsion. This is often a precursor to more severe instability.

Flocculation: The aggregation of droplets into loose clusters without the rupture of the interfacial film.

Coalescence: The merging of two or more droplets into a larger one. This is an irreversible process that leads to the complete separation of the oil and water phases. ugr.escsic.es The liquid crystalline structures discussed previously act as a direct barrier to coalescence. ugr.es

Ostwald Ripening: The growth of larger droplets at the expense of smaller ones due to the diffusion of the dispersed phase through the continuous phase. csic.es

Chemical instability can also occur. For instance, a hydrolysis reaction can happen over time, causing a breakdown of the lamellar gel phase formed by triethanolamine stearate and stearic acid. researchgate.net This can lead to the formation of fatty acid crystals and compromise the emulsion's structure. researchgate.net Monitoring for changes in pH, non-homogeneity, and potential microbial growth is essential to ensure the formulation's integrity. mdpi.com

Creaming and Sedimentation Dynamics

Creaming (the upward migration of droplets) and sedimentation (the downward movement) are gravitational phenomena driven by the density difference between the dispersed and continuous phases. The velocity of this movement is described by Stokes' Law, which illustrates that the rate is inversely proportional to the viscosity of the continuous phase and directly proportional to the square of the droplet radius. This compound influences these dynamics primarily by affecting droplet size and the rheology of the continuous phase.

Droplet Size and Flocculation: The effectiveness of an emulsifier in creating small initial droplets and preventing their aggregation (flocculation) is critical. The bulky, branched alkyl chain of isostearic acid creates significant steric hindrance at the oil-water interface. This steric barrier can be highly effective at preventing droplets from approaching each other closely, thereby inhibiting flocculation, which is often a precursor to rapid creaming. While linear surfactants like triethanolamine stearate can pack more densely at the interface, the branched structure of the isostearate provides a more substantial physical impediment.

Continuous Phase Viscosity: this compound, like other fatty acid soaps, can contribute to the formation of a liquid crystalline network within the aqueous phase, particularly when used in conjunction with co-emulsifiers like fatty alcohols. nih.govclinicalgate.com This network structure significantly increases the viscosity of the continuous phase, effectively immobilizing the oil droplets and drastically reducing the rate of creaming or sedimentation. clinicalgate.com Studies on similar systems involving triethanolamine and fatty acids have shown the formation of lamellar liquid crystalline phases that are crucial for long-term stability. psu.eduacs.orgnih.gov The less-ordered packing of the branched isostearate chains may influence the specific characteristics of this gel network.

Table 1: Factors Influenced by this compound in Mitigating Creaming & Sedimentation

Parameter Influencing Factor Effect of this compound
Droplet Radius (r) Steric Hindrance The branched isostearate chain provides a robust steric barrier, hindering droplet flocculation and subsequent creaming.
Viscosity of Continuous Phase (η) Liquid Crystal Network Contributes to the formation of a high-viscosity lamellar gel network in the aqueous phase, which immobilizes droplets. nih.govclinicalgate.com
Density Difference (Δρ) Emulsifier Adsorption Minimal direct impact, but the formation of a stable interfacial film prevents droplet coalescence which would increase effective radius.

Coalescence and Phase Separation (e.g., Cracking, Bleeding)

Coalescence is an irreversible process where two or more droplets merge to form a larger droplet, ultimately leading to the complete separation of the oil and water phases, known as cracking or breaking. The stability of an emulsion against coalescence is determined by the strength and flexibility of the interfacial film.

Interfacial Film Properties: Linear-chain surfactants like triethanolamine stearate can form dense, quasi-crystalline structures at the interface. While providing a strong barrier, these films can sometimes be brittle. The branched structure of this compound prevents such ordered packing. This results in a more fluid, amorphous, and flexible interfacial film. This flexibility allows the film to deform under stress (e.g., during transport or temperature fluctuations) and rapidly reform, providing enhanced protection against coalescence.

Liquid Crystalline Structures: The presence of a multilayered liquid crystalline structure surrounding the oil droplets offers a significant mechanical barrier to coalescence. bas.bg This structure, formed by the interaction of this compound, water, and often a co-emulsifier, acts as a steric stabilizer. Research on systems containing triethanolamine and stearic acid has demonstrated that these multilayers enhance emulsion stability. researchgate.net A similar mechanism is expected for this compound, with the branched chain influencing the fluidity and packing of these lamellar layers. psu.edu The breakdown of these stabilizing structures can lead to phase separation. For instance, hydrolysis of the triethanolamine soap at lower pH can weaken the interfacial layer and destabilize the emulsion. nih.govuad.ac.id

Table 2: Comparative Influence of Isostearate vs. Stearate on Interfacial Film Properties

Property Triethanolamine Stearate (Linear Chain) This compound (Branched Chain) Implication for Stability
Molecular Packing Tightly packed, ordered Loosely packed, disordered Isostearate creates a more flexible film, less prone to fracture.
Film Nature Potentially rigid, crystalline Amorphous, fluid The flexible nature of the isostearate film provides better resistance to mechanical stress and temperature changes, preventing coalescence.
Steric Hindrance Good Excellent The bulky isostearate group provides superior steric stabilization against droplet approach.

Phase Inversion Phenomena

Phase inversion is the process where an O/W emulsion inverts to become a W/O emulsion, or vice versa. This can be triggered by changes in temperature, electrolyte concentration, or the phase-volume ratio. The type of emulsion formed is largely dictated by the geometry and solubility of the emulsifier, a concept explained by the Bancroft rule, which states that the phase in which the emulsifier is more soluble will become the continuous phase. basicmedicalkey.com

Emulsifier Geometry and HLB: this compound is an anionic surfactant with a high hydrophilic-lipophilic balance (HLB) value, indicating its preference for water solubility and the formation of O/W emulsions. basicmedicalkey.compk.edu.pl The molecule's geometry, featuring a large, hydrophilic triethanolamine head group and a bulky, branched lipophilic tail, reinforces this tendency. The significant cross-sectional area of the branched isostearate tail creates a wedge-like molecular shape that favors a curved interface around oil droplets.

Resistance to Inversion: Due to its strong hydrophilic nature and molecular geometry, emulsions stabilized with this compound are generally robust against inversion. An increase in the volume of the oil phase can stress the system towards inversion; however, the strong preference of this compound for the aqueous phase provides a high energy barrier for this to occur. Inversion would require the emulsifier molecules to reorient themselves against their natural affinity, which is thermodynamically unfavorable. Therefore, systems stabilized with this compound typically maintain their O/W character even at relatively high internal phase concentrations. alrasheedcol.edu.iq

Degradation Pathways and Mechanisms

Hydrolytic Degradation of Triethanolamine (B1662121) Isostearate

Hydrolysis is a primary abiotic degradation pathway for esters in aqueous environments. The reaction involves the cleavage of the ester bond by water, which can be catalyzed by acids or bases. For triethanolamine isostearate, this process is influenced by the steric hindrance from the branched isostearic acid chain and the tertiary amine structure of triethanolamine.

k_h = k_A[H⁺] + k_N + k_B[OH⁻]

Where k_A, k_N, and k_B are the second-order rate constants for acid-catalyzed, neutral, and base-catalyzed hydrolysis, respectively.

Base-catalyzed hydrolysis is typically the dominant pathway in alkaline conditions (pH > 8) and is significantly faster than acid-catalyzed or neutral hydrolysis for most esters. clemson.educhemrxiv.org The hydroxide (B78521) ion is a much stronger nucleophile than water, leading to a more rapid attack on the electrophilic carbonyl carbon of the ester. viu.ca Conversely, under strongly acidic conditions (pH < 6), the reaction rate increases with proton concentration. clemson.edu Neutral hydrolysis, the direct reaction with water, is generally slow and is the predominant mechanism only in the neutral pH range. viu.ca

The presence of the tertiary amine group in the triethanolamine moiety can potentially influence the hydrolysis kinetics through intramolecular catalysis, although this is more pronounced in esters with smaller, more flexible alcohol portions. nih.gov Temperature also plays a crucial role; an increase in temperature generally accelerates the hydrolysis rate by providing the necessary activation energy for the reaction. nih.gov

Table 1: Environmental Factors Affecting Hydrolysis of this compound

Factor Effect on Hydrolysis Rate Mechanism
pH Increases significantly in alkaline (pH > 8) and acidic (pH < 6) conditions. Base-catalyzed hydrolysis (saponification) is the dominant pathway at high pH. clemson.educhemrxiv.org Acid-catalyzed hydrolysis predominates at low pH. clemson.edu
Temperature Increases with rising temperature. Follows the Arrhenius equation, where higher temperatures provide more kinetic energy for molecules to overcome the reaction's activation energy. nih.gov

| Catalysts | Metal ions and certain mineral surfaces can catalyze the reaction. | Metal ions can coordinate with the ester's carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack. viu.ca |

The hydrolytic cleavage of the ester bond in this compound yields its parent components: isostearic acid and triethanolamine. wikipedia.org This reaction is essentially the reverse of the esterification process used to synthesize the compound.

The reaction can be represented as: this compound + H₂O ⇌ Isostearic Acid + Triethanolamine

Under alkaline conditions, the isostearic acid formed will be present as its carboxylate salt (isostearate), while under acidic conditions, the triethanolamine will be protonated to form a triethanolammonium (B1229115) salt. Both degradation products are generally more water-soluble than the parent ester. Further degradation of these products can occur; for instance, triethanolamine can be susceptible to microbial degradation. tdl.orgsemanticscholar.org

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms. While straight-chain saturated fatty acids like stearic acid are known to exhibit distinct polymorphic forms (e.g., A, B, and C forms), which can interconvert, this behavior is less pronounced in branched-chain fatty acids like isostearic acid. uu.nl

Isostearic acid is a liquid at room temperature, with a much lower melting point than its linear counterpart, stearic acid. rawsource.comresearchgate.net This is due to the methyl branching along its alkyl chain, which disrupts the orderly packing that is necessary for a stable crystal lattice. As a result, isostearic acid does not exhibit the well-defined polymorphic transformations seen in stearic acid upon changes in temperature or when crystallized from different solvents. researchgate.net Its liquid nature and the steric hindrance from its branched structure mean that if it were to solidify under specific conditions, the resulting solid would likely be less crystalline and less prone to polymorphic transitions compared to linear saturated fatty acids.

Oxidative Degradation Processes

Oxidative degradation is another significant pathway for the breakdown of this compound, particularly for the isostearate portion of the molecule. This process is common in lipids and fatty acid derivatives and is often initiated by factors such as heat, light (especially UV), and the presence of metal ions. btsa.comvelp.com Isostearic acid, being a saturated fatty acid, has inherently greater oxidative stability than unsaturated fatty acids. rawsource.comillinois.edu However, it is not completely immune to oxidation, especially under harsh conditions.

The oxidation of saturated fatty acid derivatives typically proceeds via a free-radical chain reaction mechanism involving three main stages: initiation, propagation, and termination.

Initiation: A hydrogen atom is abstracted from the fatty acid chain to form a fatty acid alkyl radical (R•). This is the rate-limiting step and requires an initiator, such as heat, UV light, or a metal catalyst.

Propagation: The alkyl radical (R•) reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical (ROO•). This peroxyl radical can then abstract a hydrogen atom from another fatty acid molecule, creating a hydroperoxide (ROOH) and a new alkyl radical (R•), thus propagating the chain reaction.

Termination: The reaction chain is terminated when two radicals combine to form a non-radical species.

The resulting hydroperoxides are unstable and can decompose to form a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain carboxylic acids, which can contribute to changes in odor and product properties.

Table 2: General Mechanism of Free Radical Oxidation

Stage Reaction Description
Initiation RH → R• + H• Formation of an initial free radical from the fatty acid chain (RH).
Propagation R• + O₂ → ROO• The alkyl radical reacts with oxygen to form a peroxyl radical.
ROO• + RH → ROOH + R• The peroxyl radical abstracts a hydrogen from another molecule, forming a hydroperoxide and a new alkyl radical.
Termination R• + R• → R-R Two alkyl radicals combine.
ROO• + ROO• → ROOR + O₂ Two peroxyl radicals combine.

The rate of oxidative degradation is highly dependent on the presence of initiators and environmental oxidants.

Initiators: Transition metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺), are potent catalysts for the decomposition of hydroperoxides into highly reactive radicals, thereby accelerating the oxidation process. dtu.dk Heat and ultraviolet (UV) radiation provide the energy needed to break C-H bonds, initiating the radical chain reaction. btsa.com

Environmental Oxidants: Molecular oxygen is a crucial component of the propagation step. researchgate.net Other environmental oxidants, such as ozone (O₃) and various nitrogen oxides, can also initiate or participate in oxidative degradation pathways. nih.govnih.gov In personal care product formulations, the presence of multiple ingredients can create a complex chemical environment where one ingredient might initiate the oxidation of another. nih.gov The inclusion of antioxidants in formulations is a common strategy to mitigate this degradation by scavenging free radicals and terminating the chain reaction. btsa.com

Photodegradation Mechanisms

Photodegradation involves the breakdown of chemical compounds through the absorption of light. The stability of a molecule like this compound under light exposure is a critical factor in its environmental persistence and application stability.

UV Irradiation Effects on Compound Integrity

For instance, the UV degradation of tryptophan, another complex organic molecule, has been shown to fit a pseudo-first-order reaction kinetic model mdpi.com. The process is initiated by the excitation of the molecule by UV light, which can then react with water to generate hydroxyl radicals mdpi.com. These highly reactive radicals can then attack the organic structure, leading to bond cleavage and degradation mdpi.com. In the context of triethanolamine, UV irradiation is utilized in certain photo-initiator systems, such as with Erythrosine, to drive polymerization reactions, demonstrating that UV light can induce reactivity in the TEA molecule researchgate.net. This suggests that prolonged UV exposure could lead to the breakdown of the ester and amine functional groups within this compound.

Photoactivated Oxidant Systems (e.g., Periodate)

Photoactivated oxidant systems significantly accelerate the degradation of organic compounds. The combination of ultraviolet (UV) irradiation with an oxidant like periodate (IO₄⁻) creates a powerful advanced oxidation process (AOP) for breaking down recalcitrant molecules researchgate.net. This method has been proven effective for the degradation of triethanolamine (TEA) in aqueous solutions and industrial wastewater researchgate.net.

The mechanism involves the photolytic decomposition of periodate, which generates a number of highly reactive radical and non-radical intermediates, including hydroxyl radicals (OH·), IO₃·, and IO₄· researchgate.net. These species are potent oxidizing agents that can rapidly attack and break down organic substrates researchgate.net. This process follows a free-radical chain decomposition pathway researchgate.net. Research has demonstrated that using periodate coupled with UV irradiation can effectively reduce the chemical oxygen demand (COD) of wastewater containing TEA researchgate.net. The rate of degradation is influenced by factors such as pH and the initial concentration ratio of periodate to the organic substrate researchgate.net. The optimal pH for the degradation of TEA using this system was found to be 7.6 researchgate.net. The use of a mercury-xenon lamp, which has a broader emission spectrum, was shown to increase the degradation rate constant by a factor of 5.5 for synthetic TEA solutions compared to a xenon lamp researchgate.net.

Degradation of Triethanolamine by Photoactivated Periodate

ParameterFindingReference
Oxidant SystemPeriodate (IO₄⁻) + UV Irradiation researchgate.net
MechanismFree-radical chain decomposition involving reactive intermediates (OH·, IO₃·, IO₄·) researchgate.net
Optimal pH7.6 researchgate.net
EffectivenessRapidly reduces Chemical Oxygen Demand (COD) of TEA solutions and wastewater researchgate.net

Microbial Degradation of Triethanolamine and its Relevance to Esters

Bacterial Metabolism of Triethanolamine

Bacteria have evolved diverse metabolic pathways to utilize triethanolamine as a source of carbon and nitrogen. Both aerobic and anaerobic degradation routes have been identified.

Under aerobic conditions, a yellow Gram-negative rod-shaped bacterium was found to degrade triethanolamine by first converting it to triethanolamine N-oxide semanticscholar.orgmicrobiologyresearch.org. This intermediate is then cleaved into diethanolamine (B148213) and glycolaldehyde semanticscholar.orgmicrobiologyresearch.org. The diethanolamine is further broken down into ethanolamine (B43304) and another molecule of glycolaldehyde semanticscholar.orgmicrobiologyresearch.org. Ethanolamine is subsequently metabolized into acetyl units, which can enter central metabolic pathways semanticscholar.orgmicrobiologyresearch.org.

Under anaerobic conditions, a strictly anaerobic, gram-positive bacterium, Acetobacterium strain LuTria3, can convert triethanolamine into acetate (B1210297) and ammonia nih.gov. Fermentation experiments using deuterated substrates revealed that the degradation proceeds via a radical mechanism involving a 1,2 shift of a hydrogen atom, analogous to a diol dehydratase reaction, without exchange with the surrounding medium semanticscholar.orgnih.gov. This mechanism involves an enzyme or coenzyme acting as a hydrogen carrier nih.gov.

Enzymatic Degradation Routes

The microbial metabolism of triethanolamine is mediated by specific enzymes. In the aerobic pathway, the enzyme triethanolamine-N-oxide dehydroxyethylase is responsible for cleaving triethanolamine N-oxide into diethanolamine and glycolaldehyde semanticscholar.orgmicrobiologyresearch.org. This enzyme appears to be inducible, meaning its production is triggered by the presence of the substrate semanticscholar.orgmicrobiologyresearch.org. Further down the pathway, enzymes such as glyoxylate carboligase and tartronic-semialdehyde reductase have been observed to have high specific activities in cells grown on triethanolamine microbiologyresearch.org.

In the anaerobic pathway utilized by Acetobacterium strain LuTria3, the degradation is analogous to the conversion of 2-phenoxyethanol and involves a corrinoid-dependent shifting of a hydroxyl group, characteristic of a diol dehydratase-like reaction semanticscholar.orgnih.gov. This enzymatic action facilitates the formation of an unstable intermediate that ultimately yields acetate semanticscholar.org.

Metabolic Pathways of Triethanolamine Degradation

ConditionOrganism TypeInitial StepKey IntermediatesFinal ProductsKey Enzyme/Mechanism
AerobicYellow Gram-negative rodConversion to triethanolamine N-oxideDiethanolamine, Ethanolamine, GlycolaldehydeAcetyl unitsTriethanolamine-N-oxide dehydroxyethylase
AnaerobicAcetobacterium strain LuTria31,2 Hydrogen ShiftUnstable aldehyde intermediateAcetate, AmmoniaRadical mechanism (Diol dehydratase-like)

Isolation and Characterization of Biodegrading Microorganisms

Microorganisms capable of degrading triethanolamine can be isolated from various environments where the compound may be present, such as industrial wastewater and activated sludge microbiologyresearch.orgdocumentsdelivered.com. The isolation process typically involves using a minimal salt medium where triethanolamine is provided as the sole source of carbon and energy nih.govnih.gov. This selective condition allows for the enrichment and subsequent isolation of bacteria that possess the necessary metabolic capabilities.

For example, a yellow Gram-negative rod-shaped organism that can grow on ethanolamine, diethanolamine, or triethanolamine as its only carbon and energy source was successfully isolated from a laboratory-scale activated-sludge plant semanticscholar.orgmicrobiologyresearch.org. Once isolated, pure cultures are characterized based on their morphology (e.g., shape, Gram stain), physiological properties, and genetic makeup (e.g., 16S rRNA gene sequencing) to identify the species nih.govresearchgate.net. Further studies with whole cells and cell-free extracts are then conducted to elucidate the specific degradation pathways and identify the key enzymes involved microbiologyresearch.org. This targeted methodology allows for the rapid identification of novel strains with potential applications in bioremediation nih.gov.

Formation of Related Degradation Products

The degradation of this compound can lead to the formation of various related products, with significant attention given to the generation of N-nitrosamines due to their potential health implications. The stability of the parent compound is influenced by several external factors that can also promote the generation of other impurities.

N-Nitrosamine Formation from Amine Components

The formation of N-nitrosamines is a critical degradation pathway for compounds containing amine functional groups, such as this compound. The triethanolamine (TEA) portion of the molecule, a tertiary amine, is susceptible to nitrosation.

N-nitrosamines are chemical compounds that typically form when a secondary or tertiary amine reacts with a nitrosating agent. veeprho.com The most common nitrosating agent is nitrous acid (HNO₂), which is unstable and can be formed in situ from nitrite salts (such as sodium nitrite, NO₂⁻) under acidic conditions. veeprho.comnih.gov

The specific mechanism for tertiary amines like triethanolamine involves N-nitrosative dealkylation. europa.euonyxipca.com This reaction proceeds through a complex pathway where the tertiary amine reacts with the nitrosating agent, leading to the cleavage of an alkyl group and the formation of a secondary nitrosamine (B1359907). veeprho.com In the case of triethanolamine, it can be nitrosated to form N-nitrosodiethanolamine (NDELA), a compound that has been studied for its potential carcinogenicity. who.intresearchgate.net The presence of diethanolamine (DEA) as an impurity in TEA can also be a direct precursor to NDELA formation, as secondary amines are readily nitrosated. researchgate.net

Due to this risk, safety assessments have concluded that TEA-containing ingredients, including this compound, should not be used in products where N-nitroso compounds can be formed. nih.govnih.gov

Table 1: Reactants and Products in N-Nitrosamine Formation from Triethanolamine

Role Compound Name Chemical Formula Notes
Amine Precursor Triethanolamine C₆H₁₅NO₃ The tertiary amine component of this compound.
Amine Precursor (Impurity) Diethanolamine C₄H₁₁NO₂ A common impurity in Triethanolamine and a direct precursor to NDELA.
Nitrosating Agent Source Nitrite (e.g., Sodium Nitrite) NO₂⁻ Reacts under acidic conditions to form the active nitrosating agent.
Active Nitrosating Agent Nitrous Acid HNO₂ Formed in situ from nitrites and acid.

| Degradation Product | N-Nitrosodiethanolamine (NDELA) | C₄H₁₀N₂O₃ | A potent carcinogenic N-nitrosamine. |

Factors Influencing Impurity Generation during Degradation

The generation of N-nitrosamines and other degradation-related impurities is not spontaneous; it is influenced by a variety of chemical and environmental factors. Understanding these factors is crucial for controlling the stability of this compound and preventing the formation of unwanted byproducts.

pH: The rate of nitrosation is highly pH-dependent. The reaction is typically enhanced at an acidic pH (optimally around 3.0-4.0), which facilitates the formation of the active nitrosating agent, nitrous acid, from nitrites. nih.govresearchgate.net However, at very low pH values, the amine precursor becomes protonated, which can reduce its reactivity and slow the nitrosation process. nih.gov

Temperature: Higher temperatures generally accelerate the rate of chemical reactions, including degradation pathways and nitrosamine formation. researchgate.net Manufacturing processes that involve heat, such as terminal sterilization by autoclave, can enforce intramolecular reactions and degradation, leading to impurity formation. iajps.com

Presence of Nitrosating Agents: The most direct factor is the availability of a nitrosating agent. The primary source is often nitrite impurities found in raw materials or excipients. acs.org

Presence of Other Impurities: Certain impurities can catalyze degradation. For instance, peroxides, which can be present in polymeric excipients, may contribute to the generation of nitrosating agents or vulnerable amines, thereby promoting N-nitrosamine formation. acs.org

Environmental Conditions: Exposure to light (especially UV light) and oxygen can cause photolytic and oxidative degradation of the active substance or excipients, leading to the formation of impurities. researchgate.netresearchgate.net The presence of water or humidity can also facilitate hydrolytic degradation. iajps.com

Storage Time: The concentration of certain impurities, such as N-nitrosamines, can increase over the shelf life of a product as degradation reactions proceed over time. researchgate.netresearchgate.net

Table 2: Factors Influencing Impurity Generation

Factor Effect on Degradation Mechanism / Notes
pH Influences reaction rates Acidic pH (3.0-4.0) is optimal for nitrosamine formation by generating nitrous acid. researchgate.net Very low pH can decrease amine reactivity. nih.gov
Temperature Accelerates degradation Higher temperatures increase the rate of most chemical reactions, including nitrosamine formation and hydrolysis. researchgate.net
Nitrosating Agents Essential for N-nitrosamine formation The presence of nitrites or other nitrosating agents is a prerequisite for the formation of N-nitrosamines. acs.org
Other Impurities (e.g., Peroxides) Can promote degradation Peroxides can be involved in generating nitrosating agents or degrading the parent molecule into amine precursors. acs.org
Light (UV) Promotes photolytic degradation Can cause decomposition of the active substance or excipients, leading to various impurities. researchgate.net
Water/Humidity Promotes hydrolytic degradation The presence of water can lead to the breakdown of ester linkages and other susceptible functional groups. iajps.com

| Storage Time | Increases impurity levels | Degradation is a time-dependent process; impurity levels may increase over the product's shelf life. researchgate.net |

Advanced Analytical Methodologies for Characterization

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopy is a cornerstone for the molecular-level investigation of triethanolamine (B1662121) isostearate, providing definitive information on its chemical identity, functional groups, and structural integrity.

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is an indispensable tool for identifying the key functional groups within the triethanolamine isostearate molecule and for monitoring its phase transitions. The technique probes the vibrational modes of chemical bonds, yielding a unique spectral fingerprint.

Detailed Research Findings: The formation of triethanolamine stearate (B1226849) from stearic acid and triethanolamine (TEA) can be meticulously followed using FTIR. psu.edu The neutralization process is marked by a decrease in the intensity of the carbonyl (C=O) stretching band of the carboxylic acid (around 1700 cm⁻¹) and the concurrent appearance of characteristic asymmetric and symmetric stretching bands of the carboxylate anion (COO⁻) at approximately 1550-1650 cm⁻¹. psu.edu The broad O-H stretching band from the acid's hydrogen-bonded dimer also changes significantly upon salt formation. researchgate.net

Furthermore, FTIR is highly effective for studying the thermotropic (temperature-dependent) phase behavior. psu.eduresearchgate.net By monitoring changes in the position and width of specific vibrational bands, particularly the CH₂ scissoring and rocking modes of the alkyl chain, one can detect transitions between different crystalline polymorphs and the onset of melting or disordering. psu.eduresearchgate.net For instance, studies on the triethanolamine stearate system have used IR to characterize the disordering and melting of the alkyl tails and to follow the dissociation of acid-soap complexes at elevated temperatures, allowing for the construction of a detailed binary phase diagram. psu.edunih.gov These findings provide a strong basis for analyzing the more complex phase behavior expected from the branched structure of this compound.

Table 1: Characteristic FTIR Absorption Bands for Triethanolamine Stearate System

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Significance
~3300-3400 O-H stretch Hydroxyl Indicates presence of TEA's hydroxyl groups and can show hydrogen bonding.
~2850-2960 C-H stretch Aliphatic CH₂, CH₃ Confirms the presence of the long fatty acid alkyl chain. psu.edu
~1700 C=O stretch Carboxylic Acid Signature of unreacted or free fatty acid. acs.org
~1550-1650 COO⁻ asymmetric stretch Carboxylate Confirms the formation of the salt (soap).
~1470 CH₂ scissoring Alkyl Chain Sensitive to the packing and crystalline order of the alkyl chains. psu.eduresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of this compound. researchgate.net Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed information about the chemical environment of each atom, allowing for unambiguous confirmation of the molecule's connectivity and assessment of its purity. researchgate.netnih.gov

Detailed Research Findings: In the ¹H NMR spectrum of triethanolamine stearate, distinct signals are expected for the protons of the triethanolamine headgroup and the stearate tail. The protons of the methylene (B1212753) groups attached to the nitrogen atom (-N-CH₂-) and those attached to the hydroxyl groups (-CH₂-OH) in the TEA moiety typically appear as triplets in the 3-4 ppm range. researchcommons.orghmdb.ca The long alkyl chain of the stearate component gives rise to a large, complex multiplet for the bulk methylene (-CH₂-)n protons around 1.2-1.3 ppm, a triplet for the terminal methyl (CH₃) group around 0.9 ppm, and a signal for the α-methylene protons (adjacent to the carboxylate group) at a more downfield position (~2.2 ppm). researchcommons.org

The ¹³C NMR spectrum provides complementary information, with characteristic chemical shifts for the carbons in the TEA headgroup (typically 50-65 ppm) and the various carbons along the fatty acid chain, including a distinct signal for the carboxylate carbon (COO⁻) near 180 ppm. pitt.educhemicalbook.com The presence of impurities, such as unreacted starting materials (isostearic acid, triethanolamine) or byproducts from side reactions, can be readily detected and quantified by NMR. pitt.edu While a specific spectrum for the isostearate is not detailed in the provided literature, the principles remain identical, with additional complexity and splitting in the alkyl region due to the chain branching.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Triethanolamine Stearate

Moiety Atom ¹H NMR Shift (ppm) ¹³C NMR Shift (ppm)
Triethanolamine -N-(CH₂-CH₂OH)₂ ~3.3 ~57-60
-N-CH₂-CH₂O-CO- ~3.9-4.2 ~59-62
-CH₂OH ~3.7 ~59-62
Stearate -COO-CH₂- ~2.2 (α-CH₂) ~180 (C=O)
-(CH₂)₁₅- ~1.2-1.6 ~23-35
-CH₃ ~0.9 ~14

(Note: Data is based on general values for similar structures and individual components. researchcommons.orgpitt.educhemicalbook.comnih.gov Actual shifts can vary with solvent and concentration.)

Mass Spectrometry (MS) is a highly sensitive analytical technique essential for identifying and quantifying trace-level impurities and degradation products of this compound. When coupled with separation techniques like Gas Chromatography (GC/MS) or Liquid Chromatography (LC/MS), it provides unequivocal identification of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. espci.frnih.gov

Detailed Research Findings: The stability of this compound can be compromised under certain conditions (e.g., high temperature, extreme pH, oxidative stress), leading to degradation. The primary degradation pathway is often hydrolysis, which cleaves the ester or salt linkage to regenerate the starting materials: triethanolamine and isostearic acid. Other potential degradation products could arise from the oxidation of the TEA moiety or the alkyl chain.

Advanced MS techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are particularly valuable. researchgate.net HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds. MS/MS analysis involves isolating a specific parent ion and inducing fragmentation, creating a unique fragmentation spectrum that acts as a structural fingerprint. This approach is instrumental in distinguishing between isomers and definitively identifying the structure of degradation products. researchgate.netepa.gov For example, in the analysis of related amine compounds, LC/MS/MS has been employed to create an exhaustive inventory of degradation products formed in both liquid and gas phases. espci.fr This methodology would be directly applicable to studying the stability and degradation profile of this compound.

Scattering Techniques for Supramolecular Structure and Phase Behavior

Scattering techniques are paramount for characterizing the nanoscale organization and phase behavior of surfactants like this compound. By analyzing how X-rays are scattered by the material, these methods reveal information about the size, shape, and arrangement of self-assembled structures and crystalline domains.

Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive technique used to investigate nanostructures in the size range of approximately 1 to 170 nm. anton-paar.comri.se For surfactant systems like this compound, SAXS provides critical information on the morphology and dimensions of self-assembled aggregates such as micelles, vesicles, or liquid crystalline phases in solution. anton-paar.com

Detailed Research Findings: In aqueous systems, amphiphilic molecules like triethanolamine stearate can self-assemble into various structures depending on concentration and temperature. SAXS is the definitive technique for identifying these phases. researchgate.netacs.org Research on the closely related triethanolamine stearate system has shown that upon mixing the components at elevated temperatures and cooling, a lamellar liquid crystalline phase is formed. acs.orgatamanchemicals.com This phase consists of bilayers of surfactant molecules separated by water layers. SAXS patterns of these lamellar phases show a series of sharp diffraction peaks at scattering vectors (q) that are in integer multiples (1, 2, 3, ...), from which the lamellar repeat distance (d-spacing) can be calculated. Further evolution of the system can lead to the formation of multilamellar spheres (onions) a few microns in diameter, which are also detectable by SAXS. atamanchemicals.com Time-resolved SAXS experiments can track the kinetics of these phase transformations. researchgate.net The branched nature of the isostearate tail would be expected to influence the packing and curvature of these aggregates, leading to potentially different phase structures or d-spacings compared to the linear stearate. core.ac.uk

Table 3: Nanostructures in Amine Soap Systems Characterized by SAXS

Nanostructure/Phase Description Typical SAXS Pattern Key Parameter
Lamellar Liquid Crystal (Lα) Bilayers of surfactant molecules separated by solvent. acs.orgacs.org Equally spaced peaks with q-ratios of 1:2:3... d-spacing (bilayer repeat distance)
Inverse Hexagonal (HII) Water channels arranged on a hexagonal lattice within a continuous lipid matrix. researchgate.net Peaks with q-ratios of 1:√3:√4:√7... Lattice parameter (center-to-center distance of channels)
Multilamellar Vesicles (MLVs) Concentric spherical bilayers, often called "onions". atamanchemicals.com Broad peaks characteristic of lamellar order. d-spacing

| Micelles (Spherical/Rod-like) | Small, discrete aggregates in dilute solution. core.ac.uk | Broad scattering profile, analyzed using form factor models. | Radius of gyration (Rg), particle shape |

Wide-Angle X-ray Scattering (WAXS), also known as Wide-Angle X-ray Diffraction (WAXD), probes structural features at smaller length scales (atomic to molecular) than SAXS. nih.gov It is used to identify crystalline phases and to determine the packing arrangement of molecules within those crystals.

Detailed Research Findings: WAXS is typically used in conjunction with SAXS to provide a complete structural picture. While SAXS defines the long-range order of supramolecular assemblies, WAXS reveals the short-range order, such as the packing of the fatty acid tails. acs.org In studies of triethanolamine stearate, WAXS has been crucial for identifying the specific crystalline polymorphs of stearic acid (e.g., A, C, and E forms) that can form as a result of hydrolysis during storage. atamanchemicals.com

Thermal Analysis Methods

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. For this compound, these methods are primarily employed to understand its stability, phase behavior, and decomposition profile.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Stability

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. gerli.com It is particularly useful for studying the thermotropic phase behavior of lipid-like substances such as fatty acid esters. nih.gov

DSC analysis of this compound and related compounds, like other fatty acid esters, reveals critical information about their melting and crystallization events. customs.go.jp For instance, research on various fatty acid esters demonstrates that branched-chain structures, such as that in isostearic acid, lead to lower melting transition temperatures compared to their linear counterparts. nih.gov The DSC thermogram of a substance like this compound would typically show endothermic peaks corresponding to melting transitions, providing data on the onset temperature, peak temperature, and the enthalpy of fusion (ΔH). tum.de This information is vital for formulation science, indicating the physical state of the compound at different temperatures and its compatibility with other components.

Studies on ionic liquids (ILs) derived from triethanolamine and fatty acids, such as tris(2-hydroxyethyl)ammonium palmitate, show clear phase transition peaks in DSC analysis. aocs.org These studies help in understanding the solid-liquid equilibrium, which is fundamental to predicting the material's behavior in thermal energy storage applications and, by extension, in cosmetic emulsions where temperature stability is key. customs.go.jpaocs.org

Table 1: Illustrative DSC Data for Fatty Acid-Based Compounds This table presents representative data on the thermal properties of ionic liquids based on triethanolamine and palmitic acid, which serve as a proxy to understand the potential thermal behavior of this compound.

CompoundMelting Point (°C)Latent Heat of Fusion (kJ/kg)
[HEA]Pal (2-hydroxyethylammonium palmitate)57.3158.9
[DHEA]Pal (bis(2-hydroxyethyl)ammonium palmitate)48.9139.8
[THEA]Pal (tris(2-hydroxyethyl)ammonium palmitate)41.5123.2
Data sourced from a study on phase change materials. aocs.org

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nih.govepa.gov This technique is essential for determining the thermal stability and decomposition profile of materials like this compound. chromforum.org A TGA curve plots mass loss against increasing temperature.

For this compound, TGA can identify the onset temperature of decomposition, which indicates its upper-temperature limit for use and storage. Studies on related fatty acid esters show that bulkier, branched-chain esters exhibit better thermal stability than those with smaller head groups. nih.gov TGA is also used to determine the composition of multi-component systems and the presence of volatile substances. sielc.com In a study on the thermal degradation of Triethanolamine (TEA) itself, TGA, in conjunction with other methods, was used to quantify its loss over time at elevated temperatures, providing insight into its stability. acs.org Research on phase change materials based on triethanolamine and palmitic acid used TGA to establish their thermal stability, noting that tris(2-hydroxyethyl)ammonium palmitate is stable up to 150 °C. aocs.org

Table 2: Representative TGA Decomposition Data This table illustrates the kind of data obtained from TGA, showing the temperature at which a certain percentage of mass is lost for a given material.

MaterialTemperature for 5% Mass Loss (°C)
Example Polymer A350
Example Fatty Acid Ester B275
Example Organic Compound C410
This is illustrative data and does not represent a specific compound unless cited.

Microscopic Imaging for Morphological Characterization

Microscopic techniques are indispensable for visualizing the structure of formulations containing this compound, particularly in emulsions where it functions as a surfactant. These methods provide direct observational evidence of droplet size, distribution, and the presence of colloidal structures. chromforum.org

Light Microscopy for Emulsion Droplet Size and Phase Separation

Light microscopy, including phase contrast and polarized light microscopy, is a fundamental and widely used method for characterizing emulsions. chromforum.org It allows for the direct observation of emulsion droplets, providing information on their size, shape, and distribution within the continuous phase. hplc.euosha.gov For emulsions stabilized by this compound, light microscopy can be used to assess the initial quality of the dispersion and to monitor its stability over time by observing changes like flocculation, coalescence, or creaming. chromforum.org

In studies of emulsions stabilized with triethanolamine stearate and stearic acid, light microscopy has been used to identify the formation of secondary droplets and the presence of liquid crystalline phases. lcms.cz These liquid crystalline structures, often appearing as birefringent regions under polarized light, play a crucial role in stabilizing the emulsion.

Cryo-Scanning Electron Microscopy (Cryo-SEM) for Colloidal Structures

Cryo-Scanning Electron Microscopy (Cryo-SEM) is an advanced imaging technique used to observe the ultrastructure of hydrated samples in their near-native state. restek.comresearchgate.net The sample is rapidly frozen (vitrified), which prevents the formation of ice crystals that could damage delicate colloidal structures. chromforum.org The frozen sample can then be fractured to reveal internal morphology before being imaged. restek.com

For emulsions and other colloidal systems containing this compound, Cryo-SEM provides high-resolution images of the oil droplets, the surfactant interface, and the organization of any liquid crystalline phases. biosynth.comnih.gov This technique is superior to conventional SEM for liquid-containing samples because it avoids artifacts from dehydration. acs.org Research on nanoemulsions stabilized by nonionic surfactants has utilized Cryo-SEM to reveal the size and structure of the colloidal systems, confirming that the morphology can range from simple droplets to more complex vesicular or lamellar structures. biosynth.com Studies on the interaction of stearic acid and triethanolamine stearate in water have used Cryo-SEM to visualize the formation of multilamellar spheres just a few microns in diameter. nih.gov

Chromatographic and Electrophoretic Separations for Component Analysis

Chromatographic and electrophoretic techniques are essential for separating, identifying, and quantifying the individual components of a complex mixture like commercial-grade this compound or the formulations in which it is used.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most established chromatographic methods for this purpose. researchgate.net The analysis of this compound involves separating the fatty acid moiety (isostearic acid) from the triethanolamine base.

Gas Chromatography (GC): GC is highly effective for analyzing volatile compounds. biosynth.com Fatty acids are typically not volatile enough for direct GC analysis and are therefore derivatized into more volatile forms, most commonly fatty acid methyl esters (FAMEs). nih.govbiosynth.comresearchgate.net The isostearic acid component of this compound would first be hydrolyzed and then esterified (methylated) before being injected into the GC. koreascience.or.kr The separation is achieved on a capillary column, and a flame ionization detector (FID) is commonly used for quantification. koreascience.or.kr GC coupled with Mass Spectrometry (GC-MS) can be used for the definitive identification of the various branched-chain isomers that constitute "isostearic acid". chromforum.orgbohrium.com Analysis of triethanolamine itself by GC is also possible, often requiring derivatization to improve its chromatographic behavior. acs.orgrestek.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile or thermally sensitive compounds and is widely used for the analysis of nonionic surfactants. hplc.euresearchgate.net this compound can be analyzed using reversed-phase HPLC. chromforum.org Different components can be separated based on their polarity. For example, HPLC can separate different homologous series of nonionic surfactants based on their alkyl chain length or the degree of ethoxylation. researchgate.net The triethanolamine component can be analyzed by HPLC using various detection methods, including post-column reaction for spectrophotometric detection or mass spectrometry (LC-MS). nih.govresearchgate.net Isostearic acid can also be determined by HPLC, often after derivatization to attach a UV-absorbing or fluorescent tag to enhance detection. gerli.comlcms.cz

Table 3: Exemplary Chromatographic Conditions for Component Analysis This table provides representative conditions for the analysis of the constituent parts of this compound.

AnalyteTechniqueColumn ExampleMobile Phase/Carrier GasDetection
Isostearic Acid (as FAME)GCDB-WAX (polyethylene glycol) customs.go.jpHelium or HydrogenFID, MS koreascience.or.krbohrium.com
TriethanolamineHPLC-MS/MSHILIC nih.govAcetonitrile/Ammonium (B1175870) formateMS/MS nih.gov
Nonionic SurfactantsHPLCC18 or C8 reversed-phase researchgate.netAcetonitrile/Water or Methanol (B129727)/Water gradientELSD, MS researchgate.netresearchgate.net

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. epa.gov It is a valuable tool for the analysis of charged species like protonated amines. Methods have been developed for the simultaneous determination of mono-, di-, and triethanolamine using CE with indirect UV detection. epa.gov This technique has been applied to analyze triethanolamine in various matrices, including cosmetics and atmospheric aerosols. tum.de The synthesis and hydrolysis of triethanolamine-based esters have also been monitored using CE.

Gas Chromatography (GC) for Purity and Volatile Components

Gas chromatography (GC) is a primary technique for assessing the purity of this compound by quantifying volatile components. omicsonline.org Its main application in this context is not for the analysis of the ester itself, which has low volatility, but for the detection and measurement of residual starting materials, particularly triethanolamine, and other volatile by-products from the synthesis process. mdpi.com The presence and concentration of unreacted triethanolamine are critical quality parameters.

The analysis of polar amines like triethanolamine by GC can be challenging due to their tendency to exhibit peak tailing and absorption on standard stationary phases. nih.gov To overcome these issues, specialized columns and techniques are employed. Columns with amine-specific stationary phases, such as the Agilent CP-Volamine or RTX-5 Amine, are designed to provide optimal peak shape and reproducibility for these highly polar analytes. nih.govosha.gov Additionally, various inlet liners can be screened to improve analytical sensitivity. nih.gov

In some methods, derivatization is used to increase the volatility and thermal stability of triethanolamine, making it more amenable to GC analysis. iarc.frchromforum.org Silylation, for instance, involves reacting the hydroxyl groups of triethanolamine with a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form more volatile trimethylsilyl (B98337) (TMS) ethers. chromforum.org The identity and purity of triethanolamine can be confirmed using a mass spectrometer as a detector (GC-MS). osha.goviarc.fr Flame Ionization Detection (FID) is commonly used for quantitative analysis. nih.govosha.govbibliotekanauki.pl

Table 1: Exemplary GC Conditions for Analysis of Volatile Amines

ParameterCondition 1Condition 2Condition 3
Analyte(s) Triethylamine (B128534), Diisopropylamine, TetramethylguanidineTriethanolamineN-nitrosodiethanolamine
Technique GC-FIDGC-FIDGC-FID
Column Agilent CP-VolamineRTX-5 Amine (15 m x 0.32 mm i.d. x 1 µm df)J&W Scientific DB-WAX (30 m x 0.251 mm)
Injector Split injectionSplit injection with deactivated linerSplitless mode at 240°C
Oven Program Isothermal or programmedProgram from ~80°C to 240°C at 10°C/minuteMaintained at 180°C
Carrier Gas Helium or NitrogenNot specifiedHelium at 0.75 ml/min
Detector Flame Ionization Detector (FID)Flame Ionization Detector (FID)Flame Ionization Detector (FID)
Reference nih.gov osha.govchromforum.org bibliotekanauki.pl

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful method for the quantitative analysis of this compound itself. The synthesis of this compound from isostearic acid and triethanolamine results in a mixture of mono-, di-, and tri-esters. google.com The relative proportions of these esters are critical to the performance of the final product. HPLC is ideally suited for separating and quantifying these different ester components. google.com

A patented method utilizes normal-phase HPLC to separate the triethanolamine ester components based on their differing polarities. google.com The monoester, being the most polar, has the longest retention time, while the tri-ester, being the least polar, elutes first. This separation allows for the quantitative determination of each ester type using a UV detector, typically at a wavelength of around 210 nm where the ester carbonyl group absorbs light. google.com This type of analysis is suitable for the on-line monitoring of the industrial esterification reaction. google.com

In addition to analyzing the ester distribution, HPLC can also be used to quantify residual triethanolamine. Reversed-phase HPLC and ion-exclusion chromatography are among the techniques used for this purpose. iarc.fr One method involves post-column derivatization, where the separated amine reacts with a reagent like Folin-Ciocalteau to produce a colored complex that can be detected spectrophotometrically. koreascience.or.kr

Table 2: HPLC Conditions for Analysis of Triethanolamine Esters

ParameterCondition
Analytes Triethanolamine monoester, diester, and tri-ester
Technique High-Performance Liquid Chromatography (HPLC)
Column XB-NH₂ (Aminopropyl bonded phase), 5μm, 4.6 x 250mm
Mobile Phase n-Hexane: Isopropanol (50:50, v/v)
Flow Rate 0.4 mL/min
Column Temperature Room Temperature
Detector UV Detector
Detection Wavelength 210 nm
Elution Order 1. Tri-ester, 2. Di-ester, 3. Mono-ester
Reference google.com

Capillary Isotachophoresis for Triethanolamine Determination

Capillary Isotachophoresis (ITP) is an electromigration separation technique that offers a valuable alternative to chromatography for the specific determination of residual triethanolamine in products like this compound. researchgate.netupce.cz This method is particularly useful for quality control in the cosmetics industry due to its low cost and minimal sample preparation requirements; often, samples can be analyzed without any pretreatment beyond dilution. researchgate.netupce.cz

In ITP, ionic analytes are separated in a discontinuous buffer system under the influence of an electric field. For the determination of triethanolamine as a cation, a specific electrolyte system is designed. An optimized system consists of a leading electrolyte (e.g., sodium acetate (B1210297) buffered with acetic acid) and a terminating electrolyte (e.g., acetic acid). researchgate.netupce.cz Under these conditions, triethanolamine can be separated and quantified.

The ITP method has been validated and key analytical performance parameters have been established. While ITP may have higher detection limits compared to some HPLC methods, its sensitivity is generally sufficient for the levels of triethanolamine found in commercial products. researchgate.netmdpi.com The primary advantages of ITP over HPLC include the elimination of derivatization steps and reduced analysis costs. researchgate.net

Table 3: ITP Method Parameters for Triethanolamine Determination

ParameterValue/Condition
Analyte Triethanolamine (TEA)
Technique Capillary Isotachophoresis (ITP)
Leading Electrolyte (LE) 10 mmol/dm³ Sodium acetate, 0.05% (m/m) Hydroxyethyl cellulose (B213188) (HEC), with Acetic acid (pH 4.6)
Terminating Electrolyte (TE) 10 mmol/dm³ Acetic acid
Limit of Detection (LOD) 0.6 µmol/dm³
Limit of Determination (LOQ) 1.8 µmol/dm³
Linearity Range 10–400 µmol/dm³
Repeatability (RSD) 3.5%
Recovery 96.0 ± 3.6%
Reference researchgate.net

Theoretical and Computational Studies

Molecular Dynamics Simulations of Triethanolamine (B1662121) Isostearate Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ethz.ch By solving Newton's laws of motion for a system of interacting particles, MD simulations can predict how the compound behaves in different environments, providing a molecular-level view of its interactions. ethz.chacs.org For a surfactant like triethanolamine isostearate, MD simulations can elucidate its behavior in solution and at interfaces.

The interaction between a solute (this compound) and a solvent is fundamental to its function as a surfactant. These interactions dictate solubility and the formation of aggregates. The process of dissolution involves the interplay of three types of interactions: solute-solute, solvent-solvent, and solute-solvent. okstate.educolby.edu A solution forms when the energy released from the formation of solute-solvent bonds is comparable to or greater than the energy required to break solute-solute and solvent-solvent bonds. colby.edu

In an aqueous environment, the triethanolamine headgroup of the molecule is expected to form hydrogen bonds with water molecules, while the hydrophobic isostearate tail will be repelled by water. MD simulations of the closely related triethanolamine (TEA) have been performed to understand its interactions in various systems. For instance, simulations have been used to study the stabilization of complexes in water nih.gov and the adsorption of TEA onto mineral surfaces, highlighting the role of hydrogen bonding and electrostatic interactions. ethz.chsnu.ac.kr

Simulations of the analogous triethanolamine stearate (B1226849) in water have shown that it forms a lamellar liquid crystalline phase at elevated temperatures (e.g., 80°C), indicating a structured arrangement of surfactant and water molecules. acs.orgresearchgate.net Upon cooling, this structure can evolve due to hydrolysis. researchgate.net The branched nature of the isostearate chain in this compound, compared to the linear stearic acid chain, would likely introduce steric hindrance, potentially altering the packing and dynamics of water molecules at the solute's surface.

Table 1: Representative Parameters for Molecular Dynamics Simulations of Alkanolamines and Fatty Acids This table presents typical parameters used in MD simulations of systems containing components similar to this compound, as specific data for the compound is not available.

ParameterTypical Value/MethodReference SystemSource
Force FieldGAFF, GLYCAM_06, PCFF-IFFTriethanolamine, β-Cyclodextrin, Cement Clinkers ethz.chnih.gov
Solvent ModelTIP3P (for explicit water)Methotrexate-β-Cyclodextrin-TEA Complex nih.gov
EnsembleNVT (Nosé–Hoover thermostat)Sandstone Wettability Studies acs.org
Simulation Time10 nsMethotrexate-β-Cyclodextrin-TEA Complex nih.gov
Temperature298 K (25°C)General Adsorption and Wettability Studies acs.orgsnu.ac.kr

As an amphiphilic molecule, this compound is expected to adsorb at interfaces, such as the air-water or oil-water interface, lowering the interfacial tension. MD simulations are well-suited to model this phenomenon. Studies on other surfactants show how molecules orient themselves at an interface, with the hydrophilic headgroup interacting with the polar phase (e.g., water) and the hydrophobic tail extending into the non-polar phase (e.g., air or oil). acs.org

The adsorption of TEA has been simulated on the surfaces of ordinary portland cement (OPC) minerals. snu.ac.kr These simulations revealed that TEA adsorption was primarily driven by interactions with calcium hydroxide (B78521) (CH) and calcium silicate (B1173343) hydrate (B1144303) (C-S-H) phases, with adsorption energy calculations supporting the experimental findings. snu.ac.kr While the substrate is different, the study demonstrates the capability of MD to quantify adsorption energies and identify key interaction sites.

For the related triethanolamine stearate, experimental studies reveal complex phase behavior that is intrinsically linked to its interfacial properties. researchgate.netacs.org The formation of multilamellar spheres upon cooling from a hot aqueous solution suggests a strong tendency for the molecules to self-organize into structures that minimize the contact between the hydrophobic tails and water. acs.orgresearchgate.net The branched isostearate tail would likely create a less ordered and more fluidic interfacial layer compared to its linear stearate counterpart, potentially affecting the curvature and stability of the resulting aggregates.

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are used to predict the electronic properties of molecules from first principles. researchgate.netelpub.ru These methods can determine molecular structure, charge distribution, and reactivity, providing a fundamental understanding of the molecule's chemical nature.

The electronic structure of this compound is characterized by the distinct properties of its ionic components: the triethanolammonium (B1229115) cation and the isostearate anion. Quantum chemical calculations have been performed on the parent triethanolamine (TEA) molecule. researchgate.netelpub.ru These studies provide insight into the electronic properties of the headgroup.

Key reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability. researchgate.net For TEA, the calculated HOMO-LUMO gap is 4.159 eV. researchgate.net The Molecular Electrostatic Potential (MEP) map is another important descriptor, which visualizes the charge distribution on the molecule's surface. For TEA, the negative potential (red areas) is concentrated around the oxygen atoms of the hydroxyl groups, indicating these are sites for electrophilic attack, while the positive potential (blue areas) is near the polar hydrogen atoms. researchgate.net These features are crucial for forming hydrogen bonds and interacting with other polar molecules. In the salt, the nitrogen atom would be protonated, significantly altering the MEP in that region.

Hirshfeld surface analysis, another computational tool, has been used to study intermolecular interactions in copper complexes involving TEA, quantifying the contributions of different types of contacts (e.g., H···H, O···H). researchgate.net

Table 2: Computed Quantum Chemical Properties of Triethanolamine (TEA) This table summarizes theoretical data for the parent amine, which forms the headgroup of this compound.

PropertyCalculated Value/DescriptorMethodSource
HOMO-LUMO Gap4.159 eVDFT / B3LYP / 6–311 G (d, p) researchgate.net
Molecular Electrostatic Potential (MEP)Negative potential on oxygen atoms; positive on hydroxyl hydrogensDFT / B3LYP / 6–311 G (d, p) researchgate.net
Mulliken Charge on Nitrogen-0.082DFT / B3LYP / 6–311 G (d, p) researchgate.net
Mulliken Charge on Oxygen-0.676DFT / B3LYP / 6–311 G (d, p) researchgate.net

A conformation energy landscape is a map of the potential energy of a molecule as a function of its geometric parameters (e.g., bond rotation angles). It helps identify the most stable, low-energy conformations. For flexible molecules like this compound, the landscape can be very complex with many local energy minima.

The PubChem database notes that 3D conformer generation for this compound is disallowed because the molecule is considered "too flexible" and is a mixture or salt. nih.gov This highlights the computational challenge. The triethanolamine headgroup has multiple rotatable bonds, and the isostearic acid tail, being a long and branched alkyl chain, also possesses significant conformational freedom. Studies on other flexible pharmaceutical salts have shown that strained molecular conformations can lead to higher energy states, which in turn influences physical properties. aston.ac.uk A full exploration of the conformational energy landscape would require sophisticated computational methods to sample the vast conformational space and would be essential for accurately modeling the molecule's behavior in MD simulations.

Modeling of Self-Assembly Phenomena

Surfactants are defined by their ability to self-assemble in solution, forming structures like micelles, vesicles, or liquid crystals. The modeling of these phenomena can be approached using both MD simulations and thermodynamic models. acs.org

Extensive research on the self-assembly of the triethanolamine stearate/stearic acid system provides a strong basis for understanding the likely behavior of this compound. researchgate.netacs.orgresearchgate.net Studies have shown that stearic acid and TEA stearate form a stable acid-soap complex with a fixed 2:1 stoichiometric ratio of acid to soap. acs.orgresearchgate.net The phase behavior of this system is highly dependent on the degree of neutralization.

At low neutralization, crystals of stearic acid coexist with the acid-soap complex.

At 33% neutralization, a pure 2:1 acid-soap complex is formed. acs.org

At higher neutralizations, the acid-soap complex coexists with the fully neutralized soap. acs.org

At 100% neutralization, only the crystalline soap phase is present. acs.org

These systems form lamellar structures in water, particularly at elevated temperatures. acs.orgresearchgate.net The branched isostearate chain would introduce a significant perturbation to this ordered lamellar packing. The methyl group on the alkyl chain would disrupt the close, parallel packing of the tails, likely resulting in a more disordered, fluid lamellar phase or favoring the formation of structures with higher curvature. This could lower the melting temperature of the crystalline phases and increase the critical micelle concentration (CMC) compared to the stearate analogue.

Table 3: Phase Behavior of the Stearic Acid/Triethanolamine Stearate System at Room Temperature This table outlines the experimentally observed phases for the linear-chain analogue of this compound as a function of neutralization, providing a model for its self-assembly behavior.

Degree of Neutralization (%)Observed Crystalline PhasesPrimary SAXS Repeat Distance (Å)Source
0 (Pure Acid)Stearic Acid~44 Å acs.org
<33Stearic Acid + Acid-Soap Complex- acs.org
33Pure 2:1 Acid-Soap Complex52.2 Å acs.org
50 - 70Acid-Soap Complex + Soap52.2 Å and 32.6 Å acs.org
100 (Pure Soap)Triethanolamine Stearate Soap32.6 Å acs.org

Thermodynamic Models for Micelle Formation

The formation of micelles by surfactants like this compound in a solution is a thermodynamically driven process of self-assembly. This phenomenon is often described by thermodynamic models such as the pseudo-phase separation model, which treats micelle formation as a phase transition. This model helps in understanding the equilibrium between monomeric surfactant molecules and the aggregated micellar structures. cambridge.org

The spontaneity and stability of micelle formation are governed by key thermodynamic parameters: the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. A negative ΔG°mic indicates a spontaneous process. For many surfactants, micellization is an entropy-driven process, where the increase in the disorder of water molecules, released from the hydrophobic surfactant tails, is the primary driving force. researchgate.netmdpi.com

Studies on analogous systems, such as those involving triethanolamine with other fatty acids, show that the critical micelle concentration (CMC), the concentration at which micelles begin to form, is influenced by factors like temperature and the presence of co-solvents. researchgate.net For instance, in aqueous mixtures of cationic surfactants, the addition of triethanolamine has been observed to decrease the CMC, suggesting it promotes micellization. researchgate.net The thermodynamic favorability of the process, indicated by negative ΔG°mic values, was also found to increase with higher concentrations of triethanolamine. researchgate.net The process is often exothermic, as indicated by negative enthalpy changes. researchgate.net

Table 1: Key Thermodynamic Concepts for Micelle Formation

Thermodynamic ParameterDescriptionImplication for this compound
Critical Micelle Concentration (CMC) The specific concentration of surfactant at which micelles start to form.A fundamental property indicating the onset of self-assembly in solution.
Gibbs Free Energy of Micellization (ΔG°mic) Represents the spontaneity of the micellization process. A negative value indicates a spontaneous formation of micelles. mdpi.comDetermines whether micelle formation will occur under given conditions of temperature and concentration.
Enthalpy of Micellization (ΔH°mic) The heat change associated with the transfer of surfactant monomers into micelles. It can be endothermic or exothermic. mdpi.comProvides insight into the energetic changes and bond formations during micellization. Studies on similar systems show the process is often exothermic. researchgate.net
Entropy of Micellization (ΔS°mic) The change in disorder of the system during micellization. Often positive and the main driving force due to the hydrophobic effect. mdpi.comReflects the increased randomness of water molecules, which is a significant contributor to the stability of the micelles.

This table provides an interactive overview of the thermodynamic principles governing micelle formation.

Simulation of Liquid Crystalline Phase Transitions

This compound, like other amine soaps, can form complex, ordered structures known as liquid crystalline phases. These phases are intermediate states of matter between a crystalline solid and an isotropic liquid. Research on the closely related triethanolamine stearate system provides a model for understanding these transitions. researchgate.netacs.org

When stearic acid and triethanolamine are mixed, particularly in the presence of water, they can form a lamellar liquid crystalline phase (a gel phase) at elevated temperatures (e.g., 80°C). acs.orgresearchgate.net This phase consists of bilayers of the surfactant molecules separated by layers of the solvent. Upon cooling, these systems can form multilamellar spherical structures. researchgate.netresearchgate.net

The study and simulation of these phase transitions employ various analytical techniques:

Differential Scanning Calorimetry (DSC): To determine the temperatures and enthalpy changes associated with phase transitions. researchgate.netacs.org

X-ray Diffraction (Small-Angle and Wide-Angle, SAXD/WAXD): To identify the specific type of liquid crystalline structure, such as lamellar or hexagonal, by measuring the periodic spacing within the material. acs.org

Polarized Light Optical Microscopy (POM): To visualize the characteristic textures of different liquid crystalline phases. researchgate.net

Theoretical frameworks, such as the Onsager theory, can be used to model the phase separation of anisotropic, rod-like molecules into ordered (nematic) and disordered (isotropic) phases based on excluded volume entropy. nih.govaps.org While developed for simpler systems, the principles can be extended to understand the driving forces for the formation of liquid crystalline phases in more complex surfactant systems. The phase behavior is complex and can be represented by binary or ternary phase diagrams, which map the stable phases as a function of composition and temperature. acs.org

Predictive Models for Rheological Behavior

Structure-Rheology Relationships

The rheological, or flow, properties of formulations containing this compound are intrinsically linked to their microscopic structure. The self-assembly of this surfactant into ordered phases, such as the lamellar gel networks seen in oil-in-water creams, dictates the macroscopic behavior like viscosity and yield stress. mdpi.com

In these systems, a viscous lamellar gel network can form in the continuous phase, created by the interaction of triethanolamine stearate (as a proxy for isostearate) with fatty amphiphiles like cetyl alcohol and stearic acid. mdpi.com This network structure immobilizes the dispersed phase and the continuous phase, preventing droplet coalescence and conferring long-term stability. mdpi.com The key relationships are:

Lamellar Phase Formation: The presence of a stable, swollen lamellar liquid crystalline phase leads to a significant increase in viscosity and the development of a gel-like consistency. mdpi.com

Shear-Thinning Behavior: These structured systems typically exhibit shear-thinning (pseudoplastic) behavior. At rest, the high degree of order results in high viscosity. When shear is applied (e.g., by spreading the product), the ordered structures align in the direction of flow, leading to a decrease in viscosity. nih.gov

Yield Stress: The gel network imparts a yield stress to the material, which is the minimum stress required to initiate flow. This is crucial for products that need to stay in place after application.

Temperature and Concentration Dependent Viscosity Models

The viscosity of solutions containing this compound is highly dependent on both temperature and concentration. This behavior can be characterized and predicted using various models.

Generally, for surfactant solutions that form structured phases, the following trends are observed:

Concentration Dependence: Viscosity increases, often non-linearly, with increasing surfactant concentration. As the concentration surpasses the CMC and the system transitions into liquid crystalline phases, the packing of these structures leads to a steep rise in viscosity. researchgate.netnih.gov

Temperature Dependence: Viscosity typically decreases as temperature increases. researchgate.netnajah.edu This is due to the increased thermal energy of the molecules, which can disrupt the ordered structures and reduce intermolecular forces.

Predictive modeling can be approached in several ways. For some binary liquid mixtures, empirical equations like the Redlich-Kister equation have been used to fit experimental viscosity data as a function of composition. researchgate.net More advanced techniques involve the use of computational models, such as Artificial Neural Networks (ANNs). ANNs can be trained on experimental data sets to create robust models that predict viscosity based on multiple inputs, including concentration and temperature, without assuming a specific mathematical relationship beforehand. nih.gov

Table 2: Factors Influencing Rheology

FactorEffect on MicrostructureConsequence for Macroscopic Rheology
Concentration Increased packing and formation of ordered liquid crystalline phases. nih.govIncreases apparent viscosity and yield stress.
Temperature Increased molecular motion, potential disruption of ordered phases. researchgate.netDecreases viscosity.
Shear Rate Alignment of anisotropic structures in the direction of flow.Leads to shear-thinning behavior (viscosity decreases with increasing shear). nih.gov

This interactive table summarizes the key relationships between formulation variables, microstructure, and rheological outcomes.

Reaction Pathway Modeling for Synthesis and Degradation

Kinetic Modeling of Esterification Reactions

This compound is synthesized via an esterification reaction between isostearic acid and triethanolamine. The efficiency and yield of this reaction are studied and optimized using kinetic modeling. The reaction is typically catalyzed by an acid catalyst and carried out at elevated temperatures (e.g., 190°C). researchgate.net

Kinetic studies of similar esterification reactions to produce amine esters have provided significant insights. researchgate.netmdpi.com The rate of reaction is influenced by several key parameters:

Temperature: Reaction rates increase with temperature, allowing the system to reach equilibrium faster. researchgate.net

Molar Ratio of Reactants: The ratio of fatty acid to triethanolamine is a critical parameter influencing the conversion percentage. mdpi.com

Catalyst Dosage: The concentration of the acid catalyst can significantly affect the reaction rate. researchgate.net

Table 3: Typical Parameters in Esterification Kinetic Studies

ParameterTypical Range/ValueInfluence on Reaction
Reaction Temperature 60 - 190 °C researchgate.netmdpi.comHigher temperature increases the reaction rate.
Substrate Molar Ratio (Acid:Amine) 1:2 to 2:1 researchgate.netmdpi.comThe most influential parameter on conversion percentage. mdpi.com
Catalyst Concentration ~0.1% (by mass) researchgate.netIncreases the reaction rate.
Activation Energy (Ea) 30 - 84 kJ/mol (for similar esterifications) researchgate.netmdpi.comDefines the energy barrier for the reaction to occur.

This interactive table presents typical parameters investigated in the kinetic modeling of esterification reactions for producing fatty acid esters.

Regarding degradation, one relevant pathway for amine soaps like this compound is hydrolysis. This is essentially the reverse reaction of the neutralization between the fatty acid and triethanolamine. researchgate.net Studies on triethanolamine stearate have shown that in aqueous environments, a hydrolysis reaction can occur over time, leading to the breakdown of the desirable lamellar gel phase and the precipitation of stearic acid crystals. researchgate.net Modeling this degradation pathway would involve studying the kinetics of this reverse reaction under various conditions of pH, temperature, and water concentration.

Mechanistic Studies of Hydrolysis and Oxidation

Theoretical and computational studies focusing on the mechanistic pathways of this compound's degradation, specifically through hydrolysis and oxidation, are crucial for understanding its stability and reactivity. While direct research on the isostearate variant is limited, extensive studies on its close structural analog, triethanolamine stearate, provide significant insights into the likely mechanisms. Isostearic acid is a structural isomer of stearic acid, and thus the fundamental chemical behaviors of the ester and amine functionalities are expected to be analogous.

Mechanistic Studies of Hydrolysis

The hydrolysis of triethanolamine stearate is not a simple ester cleavage but is more accurately described as a reversible reaction that is highly dependent on the physical state and temperature of the system. Research indicates that the process is effectively the reverse of the neutralization reaction that forms the soap initially. nih.govresearchgate.netacs.org

Detailed studies by Zhu et al. on an aqueous system of stearic acid and triethanolamine (in a 2:1 molar ratio) have elucidated the structural and chemical transformations that occur. nih.govresearchgate.netacs.org When mixed at elevated temperatures (e.g., 80°C), the molten stearic acid reacts with the aqueous triethanolamine solution. acs.org This neutralization reaction forms a homogeneous lamellar liquid crystalline phase. nih.govacs.org

Upon cooling to ambient temperature, this system transforms into a lamellar gel phase. However, this phase is not indefinitely stable. Over time, a slow hydrolysis reaction occurs, leading to the breakdown of the lamellar structure. nih.govacs.org The hydrolysis results in the reformation and crystallization of stearic acid, which precipitates out of the solution as distinct platelets. nih.govresearchgate.net This process is driven by the change in the physical state of the reactants and products, particularly the low solubility of stearic acid in water at lower temperatures. acs.org The hydrolysis reaction appears to reach completion within approximately 24 hours, as observed through microscopy, Differential Scanning Calorimetry (DSC), and X-ray diffraction techniques. acs.org

Conversely, under certain conditions, such as on fabric swatches stored at ambient temperature for extended periods, triethanolamine-based esterquats (a related class of cationic surfactants) have been shown to not undergo significant hydrolysis. researchgate.net This suggests that the presence of bulk water and specific temperature cycling are key factors in promoting the hydrolytic degradation pathway observed in aqueous solutions.

Interactive Data Table: Summary of Hydrolysis Mechanistic Study on Triethanolamine Stearate System

ParameterDescriptionFindingSource(s)
System Studied Stearic acid and triethanolamine (TEA) in a 2:1 molar ratio mixed in an aqueous solution.Forms an acid-soap complex. nih.govacs.org
Initial State (80°C) Molten stearic acid and hot TEA solution.A neutralization reaction occurs, forming a lamellar liquid crystalline phase. nih.govacs.org
State After Cooling The system transforms into a lamellar gel phase composed of multilamellar spheres.This phase is a precursor to hydrolysis. nih.gov
Hydrolysis Mechanism Reverse of the initial neutralization reaction.The lamellar gel phase breaks down over time. nih.govresearchgate.netacs.org
Hydrolysis Products Platelet crystals of stearic acid and an aqueous TEA solution.Three polymorphs of stearic acid (A, C, and E forms) were identified. nih.gov
Driving Force Change in the physical state of stearic acid from liquid (at 80°C) to solid (at ambient temperature).The low solubility of solid stearic acid at ambient temperature shifts the equilibrium toward hydrolysis. acs.org
Reaction Time The hydrolysis process was observed over a period of 90 days, with significant changes occurring earlier.The reaction seems to finish in approximately 24 hours. researchgate.netacs.org
Analytical Methods Light Microscopy, Cryo-SEM, DSC, pH, Infrared Spectroscopy, X-ray Diffraction.These methods characterized the structural and chemical evolution during storage. nih.gov

Mechanistic Studies of Oxidation

The oxidation of this compound can involve both the fatty acid chain and the triethanolamine headgroup. The specific pathway is highly dependent on the surrounding chemical environment, including the presence of pro-oxidants or antioxidants.

Research on emulsions stabilized with triethanolamine stearate has shown that the stearic acid component can play a role in the oxidation of other unsaturated compounds. One study investigating the oxidation of linoleic acid in an oil-in-water emulsion found that the presence of stearic acid significantly catalyzed the oxidation process. researchgate.net The rate of this catalysis was dependent on the concentration of the stearic acid and the pH of the continuous phase. researchgate.net This finding is significant because the hydrolysis of this compound releases free isostearic acid, which could then potentially accelerate the oxidative degradation of other lipids within a formulation.

The triethanolamine moiety itself is susceptible to oxidation, particularly nitrosation. In the presence of nitrosating agents (such as nitrites, which can be found in some industrial settings like metalworking fluids), tertiary amines like triethanolamine can be converted to nitrosamines. nih.gov Specifically, the endogenous nitrosation of triethanolamine could theoretically produce N-nitrosodiethanolamine, a compound of toxicological concern. nih.gov While the formation of this nitrosamine (B1359907) from triethanolamine under normal physiological conditions is considered unlikely, the risk increases in formulations or environments where both ethanolamines and nitrites are present. nih.gov

Interactive Data Table: Research Findings Related to Oxidation

Studied System / ComponentInfluential FactorsMechanistic Finding / ObservationSource(s)
Unsaturated Lipids in O/W Emulsions Presence of stearic acid (hydrolysis product) and pH of the continuous phase.Stearic acid was found to significantly catalyze the oxidation of linoleic acid. researchgate.net
Triethanolamine Moiety Presence of nitrosating agents (e.g., nitrites).Can undergo nitrosation to form N-nitrosodiethanolamine. This is a known degradation pathway in certain industrial fluids. nih.gov
Cosmetic Formulations Presence of oxidation-prone components (lipids).Require an antioxidant system to preserve quality and ensure product stability against oxidative damage. nih.gov

Advanced Applications and Material Science Perspectives

Role in Advanced Emulsion and Colloidal Systems

The amphiphilic nature of triethanolamine (B1662121) isostearate, possessing both a hydrophilic triethanolamine headgroup and a lipophilic isostearate tail, makes it a prime candidate for stabilizing complex emulsion systems. Its ability to reduce interfacial tension between oil and water phases is fundamental to the formation and stability of these systems.

Microemulsions and nanoemulsions are advanced colloidal dispersions characterized by their small droplet size, typically in the range of 10-100 nm for microemulsions and up to 500 nm for nanoemulsions. These systems are of significant interest for various applications, including drug delivery, due to their high surface area, optical transparency, and enhanced bioavailability of encapsulated substances jsirjournal.compharmascigroup.us.

The branched structure of the isostearate chain may play a crucial role in the stability of these emulsions. The steric hindrance provided by the branched chain can prevent droplet coalescence more effectively than a linear chain, leading to smaller and more stable droplets. The table below illustrates typical components of a microemulsion system where a surfactant like triethanolamine isostearate would be a critical component.

ComponentFunctionExample
Oil PhaseEncapsulation of lipophilic active ingredientsIsopropyl myristate, Caprylic/capric triglyceride
Aqueous PhaseContinuous phase for O/W emulsionsPurified water, Buffers
Surfactant Reduces interfacial tension, stabilizes droplets This compound
Co-surfactantIncreases interfacial fluidity, improves stabilityEthanol, Propylene glycol, Transcutol®

This table presents a generalized microemulsion composition.

Research on the closely related triethanolamine stearate (B1226849) has shown that its concentration significantly affects the physical and chemical properties of emulsions, such as pH, viscosity, and droplet size. An increase in the concentration of the triethanolamine-fatty acid salt has been observed to decrease droplet size, which is a desirable characteristic for nanoemulsions and microemulsions researchgate.net.

Controlled release systems are designed to deliver an active ingredient over a prolonged period at a predetermined rate. This compound can play a role in such systems, particularly those based on emulsion or vesicle technology, by influencing the encapsulation and release of active compounds.

In emulsion-based controlled release systems, the surfactant layer at the oil-water interface acts as a barrier to the diffusion of the encapsulated active ingredient. The properties of this surfactant layer, such as its thickness, packing density, and fluidity, will dictate the release rate. The branched isostearate chain of this compound may create a less densely packed interfacial film compared to a linear chain surfactant. This could potentially lead to a faster release rate, which can be modulated by combining it with other surfactants to achieve the desired release profile.

Furthermore, triethanolamine stearate has been shown to form lamellar liquid crystalline phases in emulsions researchgate.net. These ordered structures can entrap active ingredients and release them slowly as the structure breaks down or as the active diffuses through the layers. It is plausible that this compound could also form such structures, offering a mechanism for controlled release. The stability and release characteristics of these systems would be dependent on formulation parameters, as indicated in the following table.

Formulation ParameterEffect on Controlled Release
Surfactant ConcentrationHigher concentrations can lead to more stable and thicker interfacial films, potentially slowing release.
Oil to Water RatioAffects droplet size and total interfacial area, influencing the overall release rate.
Presence of Co-surfactantsCan modify the fluidity and permeability of the interfacial film, thereby altering the release profile.
pH of the Aqueous PhaseCan affect the ionization of the triethanolamine headgroup, influencing its interaction and packing at the interface.

This table outlines general principles of emulsion-based controlled release systems where this compound could be a key component.

Surface Modification and Interfacial Engineering

The ability of this compound to adsorb at interfaces allows for the modification of surface properties, which is crucial in various material science applications.

The wetting of a solid surface by a liquid is governed by the balance of cohesive and adhesive forces. Surfactants like this compound can significantly alter this balance by adsorbing at the solid-liquid and liquid-air interfaces, thereby reducing the surface tension of the liquid and the interfacial tension between the liquid and the solid. This generally leads to a decrease in the contact angle and improved wetting.

While specific data on the wetting properties of this compound are not available, the general behavior of surfactants suggests that it would be an effective wetting agent. The efficiency of wetting would depend on its concentration and the nature of the solid surface. The branched structure of the isostearate tail might influence the dynamics of spreading by affecting the rate at which the surfactant molecules diffuse and adsorb at the leading edge of the spreading liquid.

The adsorption of this compound at interfaces is a key determinant of its functionality. At the air-water interface, adsorption reduces surface tension, a fundamental property for foaming and detergency. At the oil-water interface, it enables emulsification. The effectiveness of a surfactant is often characterized by its critical micelle concentration (CMC), the concentration at which surfactant monomers in solution begin to form micelles. Below the CMC, the surface tension of the solution decreases with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant.

While the CMC of this compound is not documented in readily available literature, studies on similar surfactants provide insights into its likely behavior. The table below presents hypothetical surface tension and CMC values for this compound based on the expected properties of a nonionic surfactant with its molecular structure.

PropertyHypothetical ValueSignificance
Critical Micelle Concentration (CMC)10⁻⁴ to 10⁻³ MIndicates the concentration at which the surfactant self-assembles into micelles, a key parameter for detergency and solubilization.
Surface Tension at CMC (γ_cmc)30-40 mN/mRepresents the minimum surface tension that can be achieved with the surfactant, indicating its efficiency in reducing surface tension.

These are estimated values for illustrative purposes and are not based on experimental data for this compound.

Polymeric and Composite Material Integration

In the realm of polymer and composite materials, surfactants and other small molecules can be incorporated to modify the properties of the final product. While specific research on the integration of this compound into polymers is scarce, the known functions of triethanolamine and fatty acid salts in polymer systems can provide a basis for its potential applications.

Triethanolamine itself is used in polymer chemistry for various purposes, including as a cross-linking agent and a stabilizer shreechem.in. It can neutralize acidic impurities in polymer formulations, thereby preventing degradation shreechem.in. The isostearate salt of triethanolamine could potentially be used as a multifunctional additive in polymer systems.

The long, branched alkyl chain of the isostearate group could act as an internal plasticizer, increasing the flexibility and processability of the polymer. The amphiphilic nature of the molecule could also be exploited for the surface modification of fillers in composite materials. By adsorbing onto the surface of inorganic fillers, this compound could improve their dispersion in a polymer matrix and enhance the interfacial adhesion between the filler and the polymer, leading to improved mechanical properties of the composite.

The potential roles of this compound in polymeric and composite materials are summarized below.

Application AreaPotential Function of this compound
Polymer ProcessingActs as a lubricant and processing aid, reducing viscosity and improving flow.
Polymer ModificationFunctions as an internal plasticizer, increasing flexibility and impact strength.
Composite MaterialsServes as a dispersing agent for fillers, improving their compatibility with the polymer matrix.
Surface CoatingsCan be used as a wetting agent for pigments and a stabilizer in polymer dispersions.

This table outlines potential applications based on the chemical structure of this compound and the known functions of similar compounds.

Interaction with Polymer Matrices

The integration of this compound into polymer matrices can significantly modify the material's properties through several interaction mechanisms. While direct studies on this compound are limited, the behavior of similar long-chain carboxylates and triethanolamine itself provides a strong basis for understanding its function. The primary roles of this compound in a polymer matrix are as a plasticizer and a stabilizer.

As a plasticizer , this compound can increase the flexibility and processability of a polymer. The long, branched isostearate chain can intersperse between polymer chains, increasing the free volume and lowering the glass transition temperature (Tg) of the polymer. This effect is due to the disruption of polymer-polymer interactions, which allows the chains to move more freely. The bulky nature of the isostearic acid portion of the molecule is particularly effective at creating space between polymer chains.

The triethanolamine headgroup can form hydrogen bonds and ionic interactions with polar functional groups on the polymer chains. For instance, in polymers containing hydroxyl, carboxyl, or amide groups, the hydroxyl groups of the triethanolamine moiety can act as hydrogen bond donors, while the nitrogen atom can act as a hydrogen bond acceptor. These interactions can improve the compatibility and dispersion of the additive within the polymer matrix.

Furthermore, triethanolamine is known to act as a stabilizer in polymer formulations by neutralizing acidic impurities that can cause degradation. shreechem.in this compound can perform a similar function, with the triethanolamine part of the salt acting as a weak base. This can enhance the thermal stability and longevity of the polymer product. shreechem.in

Type of InteractionInteracting GroupsPotential Effect on Polymer Matrix
Plasticization Isostearate aliphatic chainIncreased flexibility, lower Tg, improved processability
Hydrogen Bonding Hydroxyl groups of triethanolamineImproved compatibility and dispersion
Ionic Interactions Amine group of triethanolamineEnhanced interaction with polar polymers
Acid Neutralization Triethanolamine moietyImproved thermal stability and longevity

Role in Crystal Network Formation

This compound plays a significant role in the formation of ordered structures, particularly crystal networks and liquid crystalline phases. This behavior is primarily driven by the self-assembly of the molecules in a solution or melt. The formation of these structures is analogous to what has been observed with the closely related triethanolamine stearate.

Studies on the triethanolamine stearate and stearic acid system have shown the formation of an acid-soap complex with a fixed stoichiometric ratio. nih.govacs.org These complexes self-assemble into lamellar liquid crystalline phases, particularly when mixed in an aqueous solution at elevated temperatures (e.g., 80°C) and subsequently cooled. nih.govacs.orgresearchgate.net The structure consists of bilayers of the fatty acid and its salt, with the hydrophilic triethanolamine headgroups oriented towards the aqueous phase and the hydrophobic aliphatic tails forming the interior of the bilayer.

Upon cooling, these lamellar phases can form multilamellar spheres, also known as onions or liposomes. nih.govresearchgate.net Over time, a hydrolysis reaction can occur, leading to the breakdown of the lamellar gel phase and the formation of platelet-like crystals of the fatty acid. nih.govresearchgate.netacs.org This ability to form structured phases is critical in applications such as emulsions, where the liquid crystalline phase can form a stabilizing layer around dispersed droplets. researchgate.net

In non-aqueous systems, such as oleogels, this compound can act as an organogelator , forming a three-dimensional network that entraps the liquid oil phase. The crystallization of the fatty acid salt into fibrous or platelet-like structures is responsible for the formation of the gel network.

Additionally, in the context of semi-crystalline polymers, stearates can act as nucleating agents . utb.czkpfu.ru These agents provide a surface for the initiation of polymer crystallization, leading to a larger number of smaller, more uniform spherulites. This can result in improved mechanical properties and optical clarity of the polymer. specialchem.com While specific studies on this compound as a nucleating agent are not prevalent, its structural similarity to other effective nucleating agents suggests this potential function.

The following table summarizes the role of this compound in forming crystal networks.

PhenomenonDescriptionResulting Structure
Self-Assembly Spontaneous organization of molecules into ordered structures.Lamellar bilayers, micelles
Liquid Crystal Formation Formation of phases with properties between those of a liquid and a solid.Lamellar liquid crystalline phase
Acid-Soap Complexation Formation of a complex between the fatty acid and its salt.Ordered crystalline structures
Organogelation Formation of a gel in an organic solvent.3D network of crystalline fibers
Nucleation Initiation of crystal growth in a polymer melt.Increased number of smaller spherulites

Potential in Smart Materials and Responsive Systems

Smart materials and responsive systems are designed to exhibit a significant change in their properties in response to external stimuli. This compound, due to its chemical nature, has the potential to be incorporated into formulations that are responsive to temperature and pH.

Temperature-Responsive Formulations

The temperature-responsive behavior of formulations containing this compound is primarily linked to the phase transitions of the crystalline structures it forms. The melting and dissolution of the lamellar liquid crystalline phases formed by this compound are temperature-dependent processes. nih.govacs.org

For instance, an emulsion stabilized by a this compound liquid crystalline network may lose its stability as the temperature is raised above the melting point of the liquid crystals. This is because the ordered, stabilizing layer around the dispersed phase would transition to a disordered, less effective state. This property could be harnessed to create systems where a substance is released upon reaching a certain temperature.

In the context of thermo-responsive hydrogels, which undergo a sol-gel transition with temperature changes, this compound could act as a modifier. nih.govmdpi.comucf.edu While not a primary thermo-responsive polymer itself, its interactions with the polymer network could influence the lower critical solution temperature (LCST) or upper critical solution temperature (UCST) of the hydrogel. The hydrophobic isostearate chains could enhance the hydrophobic interactions that drive the phase transition in many thermo-responsive polymers.

The table below outlines potential temperature-responsive behaviors.

SystemMechanism of Temperature ResponsePotential Application
Emulsions Melting of the stabilizing liquid crystalline phase.Temperature-triggered release of active ingredients.
Oleogels Dissolution of the crystal network upon heating.Phase change materials for thermal energy storage.
Polymer Blends Alteration of phase compatibility with temperature.Smart films with tunable optical properties.
Thermo-responsive Hydrogels Modification of the LCST or UCST of the polymer.Injectable drug delivery systems that gel at body temperature.

pH-Responsive Systems

The pH-responsive nature of this compound stems from the fact that it is the salt of a weak base (triethanolamine) and a weak acid (isostearic acid). The degree of ionization of both components is dependent on the pH of the surrounding medium. Triethanolamine has a pKa of approximately 7.8, meaning it is protonated at acidic pH and deprotonated at alkaline pH.

In an aqueous environment, the stability of emulsions and dispersions containing this compound can be highly pH-dependent. At a pH below the pKa of triethanolamine, the amine group becomes protonated (R3NH+), which can alter the hydrophilic-lipophilic balance (HLB) of the molecule and its self-assembly behavior. This can lead to changes in emulsion stability, viscosity, and droplet size. researchgate.netuad.ac.id

The interaction of triethanolamine with acidic polymers, such as carbomers, is a well-documented example of a pH-responsive system. nih.govnih.gov Triethanolamine acts as a neutralizer for the acidic polymer, causing the polymer chains to uncoil and thicken the solution, forming a gel. A similar principle would apply to systems containing this compound and an acidic polymer, where the equilibrium and the resulting properties of the gel would be pH-sensitive.

This pH-responsiveness can be utilized in various applications, such as drug delivery systems designed to release a therapeutic agent in a specific pH environment, like the intestines.

The following table details the potential pH-responsive characteristics.

SystemMechanism of pH ResponsePotential Application
Emulsions Change in the ionization state of the triethanolamine headgroup, affecting HLB.pH-triggered demulsification for targeted delivery.
Polymer Gels Neutralization of acidic polymers, leading to changes in viscosity and swelling.Smart hydrogels for controlled drug release.
Aqueous Dispersions Alteration of surface charge and intermolecular interactions.pH-sensitive coatings and films.

Future Research Directions

Exploration of Novel Synthetic Pathways

The conventional synthesis of triethanolamine (B1662121) esters, such as triethanolamine stearate (B1226849), typically involves the esterification of triethanolamine with the corresponding fatty acid. researchgate.net For instance, triethanolamine stearate has been prepared by reacting stearic acid with triethanolamine in the presence of an acid catalyst. researchgate.net One study compared the synthesis in a loop reaction system versus a stirred tank reactor, finding the loop system to be more efficient in terms of reaction time and energy consumption. researchgate.net

Future research should focus on developing more sustainable and efficient synthetic routes for triethanolamine isostearate. Key areas of exploration could include:

Enzymatic Synthesis: The use of lipases as biocatalysts could offer a greener alternative to traditional chemical catalysts, potentially leading to higher selectivity and milder reaction conditions.

Solvent-Free Reactions: Investigating solid-state or melt-phase reactions could reduce the environmental impact associated with solvent use and simplify purification processes.

Continuous Flow Synthesis: Moving from batch to continuous flow reactors could enhance process control, improve product consistency, and allow for safer and more efficient large-scale production.

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve energy efficiency compared to conventional heating methods.

Synthetic PathwayPotential AdvantagesResearch Focus
Enzymatic SynthesisGreener process, higher selectivity, milder conditionsScreening for suitable lipases, optimizing reaction parameters
Solvent-Free ReactionsReduced environmental impact, simplified purificationInvestigating solid-state and melt-phase reaction kinetics
Continuous Flow SynthesisEnhanced process control, improved consistency, safer productionReactor design, optimization of flow parameters
Microwave-Assisted SynthesisReduced reaction times, improved energy efficiencyInvestigating the effect of microwave irradiation on reaction kinetics and product purity

Deeper Elucidation of Supramolecular Structures and Dynamics

The performance of this compound in formulations is intrinsically linked to its self-assembly and interaction with other components at the molecular level. Research on the closely related triethanolamine stearate has revealed the formation of complex crystalline structures, such as an acid-soap complex with a fixed stoichiometric ratio when mixed with stearic acid. researchgate.net The structural evolution of these mixtures can lead to the formation of lamellar liquid crystalline phases and multilamellar spheres. researchgate.net

Future investigations should aim to provide a more detailed understanding of the supramolecular chemistry of this compound. This could involve:

Advanced Crystallographic Studies: Utilizing techniques like small-angle and wide-angle X-ray diffraction (SAXS/WAXS) to characterize the crystalline and liquid crystalline phases that this compound can form, both alone and in complex mixtures.

Cryo-Electron Microscopy (Cryo-EM): This technique could provide high-resolution images of the self-assembled structures of this compound in aqueous and non-aqueous environments.

Molecular Dynamics (MD) Simulations: Computational modeling can offer insights into the molecular interactions driving the self-assembly process and the dynamics of the resulting supramolecular structures.

Spectroscopic Techniques: Advanced NMR and infrared spectroscopy methods can be used to probe the intermolecular interactions and conformational changes of this compound within different formulation matrices. researchgate.net

Development of Predictive Models for Long-Term Formulation Stability

Ensuring the long-term stability of formulations containing this compound is critical for product efficacy and shelf life. The stability of formulations with similar triethanolamine-type cationic surfactants has been shown to depend on the relative amounts of mono-, di-, and tri-esterified species. researchgate.net Predictive models for the stability of pharmaceutical formulations are being developed using accelerated stability studies and advanced kinetic modeling. semanticscholar.orgmdpi.comnih.gov

Future research in this area should focus on creating robust predictive models specifically for formulations containing this compound. This would involve:

Accelerated Stability Studies: Conducting systematic studies under various stress conditions (e.g., temperature, humidity, light) to generate data on the degradation kinetics and physical stability of this compound formulations. semanticscholar.orgmdpi.com

Kinetic Modeling: Applying advanced kinetic models to the data from accelerated studies to predict the long-term stability under normal storage conditions. semanticscholar.orgmdpi.comnih.gov This can provide stability insights in a much shorter timeframe than traditional real-time studies. nih.gov

Microstructure-Property Correlations: Establishing quantitative relationships between the microstructure of the formulation (e.g., droplet size distribution in an emulsion) and its long-term stability. mdpi.com

In Silico Modeling: Utilizing computational tools to predict the physical and chemical stability of formulations based on the molecular properties of their components. semanticscholar.org

Modeling ApproachMethodologyExpected Outcome
Accelerated Stability StudiesSystematic testing under stress conditions (temperature, humidity, light)Data on degradation kinetics and physical stability
Kinetic ModelingApplication of advanced kinetic models to accelerated stability dataPrediction of long-term stability under normal storage conditions
Microstructure-Property CorrelationsEstablishing relationships between formulation microstructure and stabilityQuantitative prediction of stability based on microstructure
In Silico ModelingComputational prediction of stability based on molecular propertiesRapid screening of formulation stability

Understanding Complex Degradation Mechanisms in Varied Environments

The degradation of triethanolamine, a parent compound of this compound, has been studied in wastewater treatment, where it can be broken down through advanced oxidation processes involving UV irradiation and periodate. researchgate.net This process involves highly reactive radical and non-radical intermediates. researchgate.net

A deeper understanding of the degradation pathways of this compound itself is crucial for predicting its environmental fate and ensuring the stability of formulations. Future research should investigate:

Photodegradation: Studying the effect of UV and visible light on the chemical stability of this compound, both in simple solutions and in complex formulations.

Oxidative Degradation: Investigating the susceptibility of the compound to oxidation by common atmospheric oxidants and reactive oxygen species that may be present in formulations.

Hydrolytic Degradation: Characterizing the rate and mechanism of hydrolysis of the ester bond under different pH and temperature conditions.

Biodegradation: Assessing the biodegradability of this compound in various environmental compartments to understand its persistence and potential for bioaccumulation.

Integration into Emerging Material Technologies

Triethanolamine and its derivatives are versatile compounds used in a wide range of applications, from personal care products to industrial processes like cement production and metalworking fluids. shreechem.inrockchemicalsinc.comfortunebusinessinsights.com The demand for these compounds is expected to grow as industries evolve. rockchemicalsinc.com There is ongoing research into new applications, such as the development of bio-based derivatives for greener formulations and its use in advanced materials. shreechem.in

Future research should explore the potential of this compound in emerging material technologies, including:

Smart Materials: Investigating the use of this compound as a component in stimuli-responsive materials, such as temperature-sensitive gels or pH-responsive emulsions.

Nanomaterials: Exploring its role as a stabilizer or functionalizing agent for nanoparticles, potentially leading to new applications in drug delivery, coatings, and electronics.

Bio-based Formulations: Developing formulations that utilize this compound in combination with other bio-derived materials to create more sustainable consumer and industrial products.

Advanced Coatings: Researching its potential as an additive in high-performance coatings to improve properties such as corrosion resistance, adhesion, and self-healing capabilities.

Q & A

Q. What is the structural and functional classification of triethanolamine isostearate, and how does it influence its role in formulations?

this compound is classified as an anionic surfactant (carboxylate subclass) with a branched alkyl chain. Its structure comprises triethanolamine neutralized with isostearic acid, enabling emulsification and stabilization in formulations. The branched alkyl chain enhances solubility in hydrophobic matrices, making it effective in reducing surface tension in oil-water systems .

Q. How should researchers select appropriate purity grades of this compound for experimental reproducibility?

Purity grades (e.g., 85%, 98%, 99%) impact experimental outcomes due to residual solvents or byproducts. For reproducible rheological or compatibility studies, ≥98% purity is recommended to minimize interference from impurities. Analytical methods like HPLC or titration should validate purity before use .

Q. What safety protocols are critical when handling this compound in laboratory settings?

While specific exposure controls are not detailed in SDS documents, standard practices include:

  • Using fume hoods to avoid inhalation of aerosols.
  • Wearing nitrile gloves and safety goggles to prevent skin/eye contact.
  • Diluting spills with water to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers optimize this compound concentrations in emulgel formulations using statistical experimental design?

A D-optimal mixture design is effective for optimizing concentrations of this compound, carbomers, and co-solvents. For example, in emulgel development, variables include:

VariableRangeResponse Metrics
Carbomer 940 (%)0.70–1.00Viscosity, pH stability
Triethanolamine (%)0.50–1.50Neutralization efficiency
Isopropyl alcohol (%)9.40–10.00Solubility, drying time
Responses are modeled using software (e.g., Design-Expert 12.0) to identify optimal ratios for target properties like extensibility or pH .

Q. What methodologies resolve contradictions in rheological data for this compound-based systems?

Discrepancies in viscosity or shear-thinning behavior often arise from ionic interactions with other surfactants (e.g., polysorbates). To address this:

  • Conduct zeta potential measurements to assess colloidal stability.
  • Use oscillatory rheometry to distinguish elastic (G’) vs. viscous (G’’) moduli under varying pH (4.5–6.5). Cross-validate with FTIR to detect unintended salt formation with cationic agents .

Q. How does this compound interact with lipid-based emulsifiers in cosmetic formulations, and how can compatibility be tested?

Compatibility with lipids (e.g., glyceryl stearate, squalane) depends on HLB balance. A stepwise approach includes:

  • Preparing binary mixtures at 1:1 to 1:5 ratios.
  • Heating to 70°C and cooling to 25°C while monitoring phase separation.
  • Characterizing droplet size via dynamic light scattering (DLS). Incompatibility manifests as >500 nm droplets or creaming within 24 hours .

Q. What analytical techniques quantify this compound degradation under accelerated stability conditions?

Accelerated studies (40°C/75% RH for 3 months) require:

  • HPLC-UV : Detect hydrolysis products (isostearic acid, triethanolamine) using a C18 column and 210 nm wavelength.
  • TGA/DSC : Monitor thermal stability shifts; degradation onset >150°C indicates robust formulation.
  • NMR : Confirm structural integrity of stored samples .

Data Analysis and Theoretical Modeling

Q. How can researchers integrate computational modeling to predict this compound’s behavior in novel delivery systems?

Molecular dynamics (MD) simulations using software like GROMACS model interactions with bilayer membranes. Key parameters:

  • Force Field : CHARMM36 for lipid-surfactant systems.
  • Simulation Time : ≥100 ns to observe penetration kinetics. Validation via experimental CMC (critical micelle concentration) measurements ensures model accuracy .

Q. What statistical approaches reconcile conflicting bioavailability data in topical formulations containing this compound?

Confounding factors (e.g., skin lipid variability) require multivariate ANOVA with covariates (age, skin pH). Bootstrap resampling (1,000 iterations) reduces Type I/II errors. Data normalization to stratum corneum thickness (measured via OCT) improves comparability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.